S-acetyl-PEG16-alcohol
Beschreibung
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Eigenschaften
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O17S/c1-34(36)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-38-5-4-37-3-2-35/h35H,2-33H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFRLDBPKZJODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-acetyl-PEG16-alcohol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the structure, chemical properties, and applications of S-acetyl-PEG16-alcohol, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals.
Core Structure and Chemical Properties
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by a sixteen-unit PEG chain, which imparts hydrophilicity and favorable pharmacokinetic properties. The molecule is flanked by two key functional groups: a terminal S-acetyl group and a hydroxyl (-OH) group.
The S-acetyl group serves as a protected thiol. Under mild deprotection conditions, it can be converted to a reactive sulfhydryl (thiol) group, which can then be used for conjugation to various molecules, including electrophilic species. The terminal hydroxyl group offers a versatile handle for a range of chemical modifications, such as esterification or etherification, allowing for its attachment to ligands for target proteins or E3 ubiquitin ligases.[1][2] The extended PEG chain enhances the solubility of the resulting conjugate in aqueous media, a critical factor in drug development.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C34H68O17S | [2] |
| Molecular Weight | 780.96 g/mol | [3] |
| Purity | ≥95% | [2] |
| Appearance | To be determined (likely a white to off-white solid or viscous oil) | N/A |
| Storage Conditions | -20°C | [1][2] |
Experimental Protocols
The utility of this compound lies in the independent reactivity of its terminal functional groups. Below are representative protocols for the manipulation of these groups.
Deprotection of the S-acetyl Group to a Thiol
This protocol describes the removal of the acetyl protecting group to generate a free thiol.
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., Dichloromethane (B109758) or Dimethylformamide)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve this compound in a suitable organic solvent.
-
Prepare a solution of hydroxylamine hydrochloride in PBS.
-
Add the hydroxylamine solution to the solution of the PEG linker.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, perform an aqueous workup by extracting the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiol-functionalized PEG16-alcohol.
Esterification of the Hydroxyl Group with a Carboxylic Acid
This protocol outlines the coupling of the terminal alcohol of this compound to a carboxylic acid-containing molecule, a common step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Materials:
-
This compound
-
Carboxylic acid-functionalized molecule (e.g., a ligand for a target protein or E3 ligase)
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule and a catalytic amount of DMAP in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM or DMF.
-
Slowly add the DCC solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ester conjugate.
Application in Targeted Protein Degradation: PROTACs
This compound is a valuable tool in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5] The this compound serves as the linker component, connecting the target protein ligand to the E3 ligase ligand.
Logical Workflow for PROTAC Synthesis and Action
The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound and its subsequent mechanism of action.
Caption: Workflow of PROTAC synthesis using this compound and its mechanism of action.
Signaling Pathway: Targeted Protein Degradation via the Ubiquitin-Proteasome System
The signaling pathway hijacked by PROTACs is the cell's own protein degradation machinery. The following diagram details this process.
Caption: PROTAC-mediated targeted protein degradation pathway.
References
The Pivotal Role of the PEG16 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced biotherapeutics, the linker technology employed in bioconjugation is a critical determinant of the efficacy, safety, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of chemical linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone, with the 16-unit PEG (PEG16) spacer offering a compelling balance of properties for a wide range of applications, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide explores the multifaceted role of the PEG16 spacer, providing a comprehensive overview of its physicochemical properties, impact on bioconjugate performance, and detailed experimental protocols for its implementation.
Introduction: The Significance of Linker Technology
Bioconjugation, the covalent linking of two or more molecules to create a construct with combined functionalities, has revolutionized drug development. In targeted therapies like ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[1] Similarly, PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[2] The success of these modalities is profoundly influenced by the linker connecting the functional moieties. An ideal linker must be stable in circulation, ensure efficient release of the payload at the target site (for cleavable linkers), and favorably modulate the overall properties of the bioconjugate.[1]
PEG linkers, composed of repeating ethylene (B1197577) glycol units, have emerged as a preferred choice due to their unique combination of hydrophilicity, biocompatibility, and tunable length.[2][3] The PEG16 spacer, with its defined length and physicochemical characteristics, offers a versatile platform for optimizing bioconjugate design.
Core Functions and Advantages of the PEG16 Spacer
The incorporation of a PEG16 spacer into a bioconjugate imparts several critical advantages that address common challenges in drug development:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation, which can diminish efficacy and trigger an immune response.[4] The hydrophilic nature of the PEG16 spacer significantly improves the overall water solubility of the bioconjugate, mitigating aggregation and facilitating formulation and administration.[2][5]
-
Improved Pharmacokinetics: PEGylation, the attachment of PEG chains, increases the hydrodynamic radius of the bioconjugate.[6] This increased size reduces renal clearance, leading to a prolonged circulation half-life.[1][7] The extended exposure can result in greater accumulation of the therapeutic at the target site, enhancing its efficacy.[6]
-
Reduced Immunogenicity and Enhanced Stability: The PEG16 spacer can form a protective hydration shell around the bioconjugate, "shielding" it from the immune system and proteolytic enzymes.[6] This can reduce the immunogenicity of the payload or other components and enhance the stability of the conjugate in biological fluids.[3]
-
Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG16 spacer provides crucial spatial separation between the conjugated molecules. This is vital for preserving the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[8][9] In PROTACs, the linker length is critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[10]
Quantitative Impact of PEG Spacer Length on Bioconjugate Performance
The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Quantitative Comparison of ADC Performance by PEG Linker Length
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| PEG2 | Potent | Shorter | Moderate | [11] |
| PEG4 | Potent | Increased | Improved | [11] |
| PEG8 | Slightly Reduced Potency | Significantly Increased | Significantly Improved | [6] |
| PEG12 | Moderately Reduced Potency | Further Increased | Potentially Optimized | [6] |
| PEG18/PEG24 | Further Reduced Potency | Longest | May Plateau or Decrease | [6][12] |
Note: The specific values for IC50, half-life, and tumor growth inhibition are highly dependent on the antibody, payload, and tumor model used. This table represents general trends observed in preclinical studies.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| Feature | Short PEG Linkers (e.g., PEG2, PEG4) | Medium PEG Linkers (e.g., PEG8, PEG12, PEG16) | Long PEG Linkers (e.g., PEG24 and above) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Pharmacokinetics (Half-life) | Modest Improvement | Significant Improvement | Maximum Improvement |
| In Vitro Potency | High | Moderate | Potentially Lower |
| In Vivo Efficacy | Good | Often Optimal | May decrease due to reduced potency |
| Steric Hindrance | Low | Moderate | High |
| Flexibility | Moderate | Good | High |
Experimental Protocols for Bioconjugation with PEG16 Spacers
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG16 linkers.
Protocol 1: Amine-to-Thiol Crosslinking using NHS-Ester-PEG16-Maleimide
This protocol describes the conjugation of a protein with available primary amines (e.g., lysine (B10760008) residues) to a molecule with a free sulfhydryl group using an NHS-Ester-PEG16-Maleimide linker.
Materials:
-
Protein-NH2 (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Molecule-SH (e.g., thiol-containing payload)
-
NHS-Ester-PEG16-Maleimide
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or cysteine)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
Procedure:
Step 1: Preparation of Maleimide-PEG16-Protein
-
Equilibrate the vial of NHS-Ester-PEG16-Maleimide to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.
-
Add the linker stock solution to the protein solution at a molar ratio of 5-20 fold excess of linker to protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Molecule-SH to Maleimide-PEG16-Protein
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG16-Protein solution. A 1.5 to 5-fold molar excess of the sulfhydryl-containing molecule is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.[13][]
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.[15]
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.[][15]
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG16-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG16-NHS Ester linker.
Materials:
-
Protein-NH2 in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azide-containing molecule
-
DBCO-PEG16-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
Step 1: Labeling of Protein with DBCO-PEG16-NHS Ester
-
Equilibrate the vial of DBCO-PEG16-NHS Ester to room temperature.
-
Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.
-
Add the linker stock solution to the protein solution (typically 5-20 fold molar excess).
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0.
-
Remove excess, unreacted DBCO-PEG16-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Click Reaction
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide (B81097) molecule is recommended.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Characterization:
Visualization of Key Processes
The following diagrams, created using Graphviz (DOT language), illustrate the fundamental concepts discussed in this guide.
Conclusion
The PEG16 spacer represents a versatile and powerful tool in the design and development of advanced bioconjugates. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spatial separation between conjugated moieties makes it a valuable component in the construction of ADCs, PROTACs, and other targeted therapeutics. The choice of linker length is a critical consideration that requires empirical validation for each specific application. By leveraging the principles and protocols outlined in this guide, researchers can rationally design and synthesize more effective and safer bioconjugates, ultimately accelerating the development of next-generation therapies.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of S-acetyl-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG16-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the development of advanced drug delivery systems, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a 16-unit PEG chain, conferring hydrophilicity, a terminal alcohol for further conjugation, and a protected thiol in the form of a thioester. The utility of this linker is critically dependent on its behavior in aqueous environments, specifically its solubility and the stability of the thioester bond. This technical guide provides an in-depth analysis of these properties, offering both theoretical understanding and practical experimental protocols for their evaluation. While specific quantitative data for this compound is not extensively published, this guide extrapolates from the known behavior of polyethylene glycols and thioester-containing molecules to provide a robust framework for its use.
I. Solubility in Aqueous Buffers
The solubility of this compound in aqueous buffers is largely dictated by the long polyethylene glycol chain. PEG is well-known for its excellent water solubility, which arises from the ability of the ether oxygens to hydrogen bond with water molecules.[1][2]
Expected Solubility Characteristics
The presence of the 16-unit PEG chain is expected to render this compound highly soluble in a variety of common aqueous buffers, such as phosphate-buffered saline (PBS) and Tris-based buffers.[2][3] While liquid polyethylene glycols are miscible with water in any ratio, solid PEGs have a defined, though generally high, solubility.[3] The solubility is also influenced by temperature, with solubility generally increasing at higher temperatures.[3]
Table 1: Expected Qualitative Solubility of this compound in Common Aqueous Buffers
| Buffer System | pH Range | Expected Solubility | Rationale |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | High | The hydrophilic PEG chain dominates the molecule's properties, leading to excellent aqueous solubility. |
| Tris-HCl | 7.0 - 8.5 | High | Similar to PBS, the PEG chain's interaction with water is the primary driver of solubility. |
| Acetate Buffer | 4.0 - 5.5 | High | The molecule is not expected to have ionizable groups in this pH range that would significantly alter its high intrinsic solubility. |
II. Stability in Aqueous Buffers
The stability of this compound in aqueous solution is primarily a function of the hydrolysis of the thioester bond. Thioesters are generally more susceptible to hydrolysis than their ester counterparts, and the rate of this hydrolysis is highly dependent on pH.
Thioester Hydrolysis: Mechanisms and Influencing Factors
Thioester hydrolysis can be catalyzed by both acid and base.[4][5] However, under physiologically relevant neutral to slightly alkaline conditions, base-catalyzed hydrolysis is the more significant degradation pathway. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the thioester.
Caption: Base-catalyzed hydrolysis of a thioester.
In addition to hydrolysis, thioesters can undergo transthioesterification in the presence of other thiol-containing molecules, such as cysteine or glutathione, which are present in biological systems.[6][7] This reaction involves the attack of a thiolate anion on the thioester, leading to the formation of a new thioester.
Expected Stability Profile
At neutral pH, thioesters are relatively stable with long half-lives. For instance, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is reported to be 155 days.[5][6][7] However, as the pH increases, the rate of hydrolysis accelerates significantly due to the increased concentration of hydroxide ions.[8][9] In acidic conditions, hydrolysis is also possible but generally occurs at a slower rate compared to strongly alkaline conditions.
Table 2: Expected Stability of this compound Thioester Bond in Aqueous Buffers
| pH Range | Condition | Expected Stability | Predominant Degradation Pathway |
| 3.0 - 5.0 | Acidic | Relatively Stable | Acid-catalyzed hydrolysis (slow) |
| 6.5 - 7.5 | Neutral | Stable | pH-independent hydrolysis (very slow) |
| > 8.0 | Alkaline | Unstable | Base-catalyzed hydrolysis (rate increases with pH) |
| Neutral (with thiols) | Biological Mimic | Potentially Unstable | Transthioesterification |
III. Experimental Protocols
To obtain precise quantitative data for this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method
This method determines the thermodynamic solubility of a compound in a given buffer.[10][11][12][13][14]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method. Given that this compound lacks a strong chromophore, High-Performance Liquid Chromatography (HPLC) with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[15][16] Alternatively, LC-MS can be used.
-
Data Analysis: The measured concentration represents the solubility of the compound in the tested buffer at the specified temperature.
Caption: Workflow for solubility determination.
Protocol 2: Stability Assessment via HPLC-Based Forced Degradation Study
This protocol evaluates the stability of this compound under various stress conditions to identify degradation pathways and kinetics.[17][18][19][20][21][22][23][24]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Stress Conditions:
-
Hydrolytic Stability: Dilute the stock solution into various aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9). Incubate these solutions at a controlled temperature (e.g., 37°C or 50°C).
-
Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[21]
-
Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition. Quench any ongoing reaction if necessary (e.g., by neutralizing pH or adding an antioxidant).
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact this compound from all potential degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point. Detection can be performed as described in Protocol 1.
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Identify and, if possible, characterize any major degradation products using techniques like LC-MS.
-
Caption: Workflow for stability assessment.
IV. Conclusion
This compound is anticipated to exhibit high aqueous solubility across a range of physiologically relevant buffers due to its PEG backbone. The chemical stability is primarily governed by the thioester linkage, which is expected to be stable at neutral pH but susceptible to hydrolysis under alkaline conditions and potentially to transthioesterification in the presence of biological thiols. For researchers and drug development professionals, it is imperative to experimentally verify these properties under the specific conditions of their intended application. The protocols provided in this guide offer a robust framework for conducting such evaluations, enabling the informed and effective use of this compound in the development of novel therapeutics.
References
- 1. On the origin of the extremely different solubilities of polyethers in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyethylene glycol derivatives [m.chemicalbook.com]
- 4. Figure 7 . \mathrm{P} 28 (page 710 ) gives the pH-rate profile for the hy.. [askfilo.com]
- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. onyxipca.com [onyxipca.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. ijtsrd.com [ijtsrd.com]
- 21. asianjpr.com [asianjpr.com]
- 22. Development of Stability-Indicating HPLC Methods [rsc.org]
- 23. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Thiol-Reactive PEG Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-reactive polyethylene (B3416737) glycol (PEG) linkers, essential tools for the precise modification of proteins. The covalent attachment of PEG chains, or PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, including their stability, solubility, and circulatory half-life, while reducing immunogenicity.[1][] Thiol-reactive PEGylation, which targets the sulfhydryl groups of cysteine residues, offers a high degree of site-specificity, a crucial factor in preserving the biological activity of the modified protein.[3][4]
Core Concepts of Thiol-Reactive PEGylation
Thiol-reactive PEG linkers are equipped with functional groups that selectively form covalent bonds with the sulfhydryl (-SH) group of cysteine residues on a protein.[5] Cysteine is a relatively rare amino acid in proteins, and its free sulfhydryl group (not involved in a disulfide bond) provides a unique target for modification.[3] In cases where a native free cysteine is not available at the desired modification site, site-directed mutagenesis can be employed to introduce a cysteine residue.[6][7]
The primary advantages of thiol-reactive PEGylation include:
-
Site-Specificity: By targeting specific cysteine residues, the modification can be directed to regions of the protein that do not interfere with its biological activity.[3]
-
Stable Linkage: The covalent bonds formed are generally stable under physiological conditions, ensuring the PEG chain remains attached to the protein.[5]
-
Controlled Stoichiometry: The number of PEG chains attached to a protein can be controlled by the number of available cysteine residues.
Major Classes of Thiol-Reactive PEG Linkers
Several classes of thiol-reactive functional groups are commonly used in PEG linkers, each with distinct reaction mechanisms, kinetics, and stability profiles. The choice of linker depends on the specific application and the properties of the protein being modified.
Maleimide-PEG
Maleimide-activated PEGs are the most widely used thiol-reactive linkers due to their high reactivity and specificity for thiols at physiological pH.[8][9] The reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[9]
Reaction Mechanism:
Vinyl Sulfone-PEG
Vinyl sulfone-activated PEGs also react with thiols via a Michael addition, forming a highly stable thioether linkage.[5] The reaction rate is generally slower than that of maleimides, which can be advantageous for controlling the conjugation process.[5]
Reaction Mechanism:
Pyridyl Disulfide-PEG
Pyridyl disulfide-activated PEGs react with thiols through a thiol-disulfide exchange mechanism, resulting in a disulfide bond between the PEG and the protein.[10] This linkage is cleavable by reducing agents, which can be a desirable feature for certain drug delivery applications.
Reaction Mechanism:
Iodoacetyl-PEG and Bromoacetyl-PEG
Haloacetyl-activated PEGs react with thiols via nucleophilic substitution to form a stable thioether bond. These reagents are highly reactive but can also exhibit some reactivity towards other nucleophilic amino acid side chains, such as histidine and methionine, at higher pH.
Quantitative Comparison of Thiol-Reactive PEG Linkers
The selection of an appropriate thiol-reactive PEG linker is a critical step in the design of a PEGylation strategy. The following table summarizes key quantitative parameters for the most common linker types.
| Linker Type | Reaction Mechanism | Optimal pH Range | Reaction Time | Linkage Stability | Key Considerations |
| Maleimide | Michael Addition | 6.5 - 7.5[11] | 1 - 2 hours[5] | Thioether (prone to retro-Michael addition and hydrolysis)[5][12] | High reactivity and specificity. The resulting succinimide (B58015) ring can undergo hydrolysis, and the thioether bond is susceptible to exchange with other thiols.[5][12] |
| Vinyl Sulfone | Michael Addition | 8.0 - 9.0[10] | Slower than maleimide[5] | Thioether (highly stable)[5] | Forms a very stable, irreversible bond. Slower reaction kinetics can be beneficial for process control.[5] |
| Pyridyl Disulfide | Thiol-Disulfide Exchange | ~7.5 | Rapid | Disulfide (cleavable) | The resulting disulfide bond can be cleaved by reducing agents, which is useful for prodrug strategies. |
| Iodoacetyl/Bromoacetyl | Nucleophilic Substitution | 7.0 - 8.0 | Variable | Thioether (stable) | Highly reactive, but may show some off-target reactivity at higher pH. |
Experimental Protocols
General Workflow for Protein PEGylation
The successful PEGylation of a protein involves a series of well-defined steps, from initial protein preparation to the final characterization of the conjugate.
Detailed Protocol for Site-Specific PEGylation with PEG-Maleimide
This protocol outlines a general procedure for the site-specific PEGylation of a protein with an engineered cysteine residue using a PEG-maleimide reagent.[9][13]
Materials:
-
Cysteine-engineered protein
-
PEG-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-engineered protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residue is oxidized or part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.
-
-
PEGylation Reaction:
-
Dissolve the PEG-maleimide in the reaction buffer to create a stock solution.
-
Add the PEG-maleimide stock solution to the protein solution at a 10- to 20-fold molar excess.[9]
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.[9]
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted PEG-maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using an appropriate chromatography technique.[14][15]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Effective for removing unreacted PEG and smaller molecules.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. Can be used to separate PEGylated isomers and unreacted protein.[14]
-
-
-
Characterization of the PEGylated Protein:
-
Confirm the successful PEGylation and determine the degree of modification using techniques such as:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight.
-
Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the number of attached PEG chains.[16][17]
-
HPLC: Can be used to assess the purity of the conjugate and separate different PEGylated species.
-
-
Application Spotlight: Antibody-Drug Conjugate (ADC) Development
Thiol-reactive PEG linkers are instrumental in the development of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics.[][18] In this application, a potent cytotoxic drug is attached to a monoclonal antibody (mAb) via a linker, directing the drug specifically to cancer cells. Site-specific conjugation using thiol-reactive PEG linkers is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which leads to improved efficacy and safety profiles.[19][20]
Experimental Workflow for ADC Development using Thiol-Reactive PEG Linkers
Conclusion
Thiol-reactive PEG linkers are indispensable tools in modern protein chemistry and drug development. Their ability to facilitate site-specific modification of proteins with polyethylene glycol offers a powerful strategy to enhance the therapeutic potential of biopharmaceuticals. The choice of a specific thiol-reactive linker should be carefully considered based on the desired reaction kinetics, linkage stability, and the specific requirements of the application. With a thorough understanding of the principles and methodologies outlined in this guide, researchers can effectively leverage thiol-reactive PEGylation to advance their scientific and therapeutic goals.
References
- 1. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. broadpharm.com [broadpharm.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. enovatia.com [enovatia.com]
- 15. sinobiological.com [sinobiological.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Site-specific antibody-drug conjugation through an engineered glycotransferase and a chemically reactive sugar - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PEGylation with S-acetyl-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for PEGylation utilizing S-acetyl-PEG16-alcohol. This reagent is a discrete polyethylene (B3416737) glycol (PEG) linker designed for the strategic modification of biomolecules through a protected thiol functionality. This guide will cover the fundamental chemistry, detailed experimental protocols, quantitative data analysis, and the logical workflows involved in a successful PEGylation strategy.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as proteins, peptides, and small drugs. This modification can significantly enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2]
This compound is a heterobifunctional PEG linker. It possesses two key functional groups: a thioacetyl group (-S-C(O)CH₃) and a primary alcohol (-OH). The thioacetyl group serves as a protected thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl (-SH) group.[3][4] This thiol group can then be used for covalent attachment to biomolecules through thiol-specific chemistries. The terminal alcohol group provides an additional site for further chemical modifications if desired. The PEG16 linker itself is a discrete PEG, meaning it has a defined molecular weight and length, which ensures homogeneity in the final PEGylated product.
Core Principles of PEGylation with this compound
The fundamental principle of using this compound in bioconjugation involves a two-step process:
-
Deprotection of the S-acetyl Group: The thioacetyl group is stable under a variety of conditions but can be selectively removed to generate a free thiol. This is a critical step to "activate" the PEG linker for conjugation.
-
Thiol-Reactive Conjugation: The newly exposed thiol group can then react with a compatible functional group on the target biomolecule to form a stable covalent bond.
This two-step approach provides a high degree of control over the PEGylation process.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Weight | 780.96 g/mol | [2][5] |
| Purity | >95% | [2][6] |
| Chemical Formula | C₃₄H₆₈O₁₇S | [2][5] |
| Storage Conditions | -20°C | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in PEGylation with this compound.
Deprotection of this compound to Yield HS-PEG16-alcohol
The most common method for the deprotection of the S-acetyl group is through aminolysis, often using hydroxylamine (B1172632).[3][4]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
50 mM Phosphate (B84403) Buffer, pH 7.5
-
Nitrogen or Argon gas
-
Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography column
-
Lyophilizer
Procedure:
-
Preparation of Deprotection Buffer: Prepare a 0.5 M solution of hydroxylamine hydrochloride in 50 mM phosphate buffer, pH 7.5. Degas the buffer thoroughly with nitrogen or argon to minimize oxidation of the resulting free thiol.
-
Dissolution of PEG Reagent: Dissolve the this compound in the deprotection buffer to a final concentration of 10-20 mg/mL.
-
Deprotection Reaction: Incubate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (nitrogen or argon).
-
Purification of HS-PEG16-alcohol:
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against degassed phosphate buffer (50 mM, pH 7.0) at 4°C with several buffer changes over 24-48 hours to remove excess hydroxylamine and by-products.
-
Size-Exclusion Chromatography (SEC): Alternatively, purify the deprotected PEG using an appropriate SEC column equilibrated with degassed buffer.
-
-
Lyophilization: Lyophilize the purified HS-PEG16-alcohol to obtain a stable, dry powder.
-
Quantification of Free Thiols: Determine the concentration of free thiol groups in the purified product using Ellman's reagent (DTNB) to assess the efficiency of the deprotection reaction.[7][8]
Conjugation of HS-PEG16-alcohol to a Cysteine-Containing Protein
This protocol describes a typical conjugation reaction with a protein that has an available cysteine residue for thiol-specific PEGylation. The most common chemistry for this is the reaction with a maleimide-activated protein.
Materials:
-
Purified HS-PEG16-alcohol (from protocol 3.1)
-
Cysteine-containing protein (e.g., a protein with an engineered cysteine or a reduced disulfide bond)
-
Maleimide (B117702) activation reagent (e.g., SMCC) if the protein is not already maleimide-activated
-
Conjugation Buffer: 100 mM Phosphate buffer, pH 6.5-7.5, containing 5-10 mM EDTA
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Ion-exchange or Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the conjugation buffer. If the protein contains disulfide bonds that need to be targeted, they must first be reduced using a suitable reducing agent (e.g., DTT or TCEP) followed by removal of the reducing agent.
-
PEGylation Reaction: Add the purified HS-PEG16-alcohol to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized. A starting point is a 5 to 20-fold molar excess of PEG.[9][10]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time should be determined experimentally.[11]
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM to react with any unreacted maleimide groups on the protein or unreacted thiol-reactive groups on the PEG.
-
Purification of the PEGylated Protein: Separate the PEGylated protein from unreacted PEG and protein using ion-exchange chromatography or size-exclusion chromatography.[6][12]
-
Characterization: Analyze the purified conjugate using SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.[12][13] Further characterization can be performed using mass spectrometry to confirm the identity and degree of PEGylation.[13][14]
Quantitative Data and Analysis
The efficiency of each step in the PEGylation process should be quantified to ensure reproducibility and to optimize the final product.
Deacetylation Efficiency
The efficiency of the deprotection of this compound can be determined by quantifying the amount of free thiol generated.
| Deprotection Method | Reagent Concentration | Reaction Time (hours) | Temperature (°C) | Approximate Yield (%) |
| Hydroxylamine | 0.5 M | 2 - 4 | 25 | > 90 |
Note: Yields are approximate and should be determined experimentally for each specific reaction.
PEGylation Reaction Efficiency
The yield of the desired mono-PEGylated product is highly dependent on the reaction conditions.
| Molar Ratio (PEG:Protein) | pH | Reaction Time (hours) | Temperature (°C) | Yield of Mono-PEGylated Product (%) |
| 5:1 | 7.0 | 2 | 25 | 60 - 85[9] |
| 10:1 | 7.0 | 2 | 25 | 75 - 90 |
| 20:1 | 7.0 | 4 | 25 | > 90 |
Note: Yields are highly dependent on the specific protein and should be optimized. Data is illustrative based on typical outcomes.[9][10]
Stability of the Thioether Linkage
The covalent bond formed between a thiol and a maleimide group is a stable thioether linkage. However, under certain physiological conditions, it can be susceptible to a retro-Michael reaction, leading to deconjugation. The stability is influenced by the local chemical environment at the conjugation site.[10]
Impact on Signaling Pathways
The effect of PEGylation on the biological activity of a molecule is complex and must be assessed on a case-by-case basis. While PEGylation generally reduces the immunogenicity of proteins, it can also sterically hinder the interaction of the protein with its receptor or substrate, potentially reducing its biological activity.[1][5] The impact on specific signaling pathways is therefore a direct consequence of how PEGylation affects the protein's ability to bind to its target and initiate downstream signaling events. It is crucial to perform in vitro and in vivo studies to evaluate the effect of PEGylation on the desired biological outcome.
Visualizing Workflows and Principles
Experimental Workflow for PEGylation
Caption: General experimental workflow for PEGylation with this compound.
Principle of Thiol-Reactive PEGylation
Caption: Core principle of two-step thiol-reactive PEGylation.
Conclusion
PEGylation with this compound offers a robust and controlled method for the modification of biomolecules. The use of a protected thiol allows for the generation of a reactive PEG linker at the desired point in a synthesis or conjugation scheme. By carefully controlling the deprotection and conjugation steps, researchers can achieve a high degree of homogeneity and reproducibility in their PEGylated products. The detailed protocols and quantitative data provided in this guide serve as a foundation for developing and optimizing PEGylation strategies for a wide range of research and drug development applications.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-acetyl-PEG16-alcohol Deprotection
This document provides a comprehensive guide for the deprotection of S-acetyl-PEG16-alcohol to yield the corresponding free thiol. The primary method detailed herein involves the use of a Trifluoroacetic acid (TFA)-based cleavage cocktail, a standard procedure in peptide chemistry and bioconjugation for the removal of acid-labile protecting groups.
Introduction
The S-acetyl group is a commonly employed protecting group for thiols due to its stability under a variety of synthetic conditions.[1] Regeneration of the free thiol from its S-acetyl protected form is a critical step in the synthesis of molecules for drug development and other biomedical research applications. The protocol described below utilizes a solution of Trifluoroacetic acid (TFA) with a scavenger to efficiently deprotect this compound.
It is important to note that while "TGA" can refer to Thioglycolic Acid, which is used for thioester deprotection under mild basic conditions, in the context of strong acid-mediated deprotection common in peptide and complex molecule synthesis, it is often used as an abbreviation for a Trifluoroacetic acid-based gas-phase or cleavage cocktail approach.[2][3] This guide focuses on the latter, more robust method.
Reaction Mechanism
The deprotection of the S-acetyl group with Trifluoroacetic acid is an acid-catalyzed hydrolysis of the thioester bond. The strong acid protonates the carbonyl oxygen of the acetyl group, which activates the carbonyl carbon for nucleophilic attack by water (present in the TFA solution or added). A tetrahedral intermediate is formed, which then collapses to release the free thiol and acetic acid. To prevent side reactions, such as the re-attachment of the acetyl group or other reactive species to the product, a scavenger like Triethylsilane (TES) is included in the reaction mixture.
Caption: Proposed mechanism for the acid-catalyzed deprotection of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific reaction scale and purity requirements.
Materials
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Centrifuge (optional)
Procedure
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TES, and DCM. A common formulation is 95:2.5:2.5 (v/v/v) of TFA:TES:DCM.
-
Prepare the cocktail fresh just before use.
-
-
Deprotection Reaction:
-
Dissolve the this compound in a minimal amount of DCM in a round-bottom flask.
-
Under an inert atmosphere (Nitrogen or Argon), add the freshly prepared cleavage cocktail to the dissolved substrate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.
-
The crude product is then precipitated by the addition of cold diethyl ether.
-
The precipitate can be collected by filtration or centrifugation.
-
Wash the collected solid with cold diethyl ether to remove residual TFA and scavenger byproducts.
-
Dry the final product under vacuum.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| TFA Concentration | 90-95% (v/v) | High concentration is generally required for efficient cleavage.[4] |
| Scavenger | Triethylsilane (TES) or Triisopropylsilane (TIS) | TES is commonly used. |
| Scavenger Conc. | 2.5-5% (v/v) | Sufficient to trap reactive carbocations. |
| Solvent | Dichloromethane (DCM) | Used to dissolve the substrate and control reaction viscosity. |
| Temperature | Room Temperature | Elevated temperatures are generally not required. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time.[5] |
| Yield | >90% (expected) | Yields are typically high for this type of reaction. |
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. scribd.com [scribd.com]
Application Note: Site-Specific Protein Modification via Cysteine Conjugation
Topic: Conjugation of S-acetyl-Protected PEG to Cysteine Residues on a Protein
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, protein modification, and the development of therapeutic proteins.
Introduction: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include enhanced serum half-life, increased solubility and stability, and reduced immunogenicity.[1][2][3] Site-specific PEGylation, particularly at cysteine residues, offers precise control over the conjugation site, leading to a homogeneous product with preserved biological activity.[2][4]
This note provides a detailed protocol for the conjugation of a PEG moiety to a protein's cysteine residue. The process involves two key stages: the deprotection of an S-acetylated PEG thiol and the subsequent conjugation to a free cysteine on the target protein via thiol-maleimide chemistry. This common and efficient reaction proceeds readily at neutral pH to form a stable thioether bond.[][6][7]
Experimental Principles and Workflow
The overall process involves preparing the protein to ensure a reactive cysteine is available, activating the PEG reagent by removing the S-acetyl protecting group, reacting the two components, and finally, purifying and characterizing the resulting conjugate. The primary conjugation chemistry employed is the Michael addition reaction between the protein's cysteine thiol and a maleimide (B117702) group on the PEG linker.
The core chemical pathway involves the deprotection of the S-acetyl group on the PEG linker to reveal a free thiol, which is then activated or, more commonly, reacted with a maleimide-functionalized protein. For this protocol, we will assume the standard and more direct approach: the protein possesses the free cysteine thiol, and the PEG reagent contains the maleimide reactive group. The "S-acetyl" component is addressed in the context of deprotecting a cysteine residue on the protein itself, should it be initially protected.
Protocols
Protocol 1: Preparation of Protein with a Free Cysteine Residue
For successful conjugation, the protein must have at least one available cysteine residue with a free sulfhydryl group. If cysteines are involved in disulfide bonds, a reduction step is necessary.
Materials:
-
Protein of interest
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 5 mM EDTA, degassed.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
Procedure:
-
Dissolve the protein in the Reduction Buffer to a final concentration of 1-10 mg/mL.
-
Add TCEP from a freshly prepared 100 mM stock solution to a final concentration of 5 mM.[8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove the excess TCEP immediately using a desalting column equilibrated with degassed conjugation buffer (see Protocol 3).
-
Proceed immediately to the conjugation step to prevent re-oxidation of the free thiols.
Protocol 2: Deprotection of S-acetylated Cysteine (If Applicable)
If the protein's cysteine residue is protected with an S-acetyl group, it must be deprotected prior to conjugation.[9]
Materials:
-
S-acetylated protein
-
Deprotection Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5.
-
Hydroxylamine (B1172632) Hydrochloride (NH₂OH·HCl)
Procedure:
-
Dissolve the S-acetylated protein in the Deprotection Buffer.
-
Add Hydroxylamine to a final concentration of 0.5 M.
-
Incubate at room temperature for 1-2 hours.
-
Immediately purify the protein to remove hydroxylamine and by-products using a desalting column, exchanging the buffer to the Conjugation Buffer.
Protocol 3: Thiol-Maleimide Conjugation Reaction
This protocol describes the reaction between the free thiol on the protein and a maleimide-activated PEG reagent.
Materials:
-
Thiol-containing protein (from Protocol 1 or 2)
-
mPEG-Maleimide (e.g., mPEG16-Maleimide)
-
Conjugation Buffer: 100 mM Potassium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5-7.0, degassed.[8]
-
Quenching Solution: 1 M β-mercaptoethanol or 1 M L-cysteine.
Procedure:
-
Dissolve the mPEG-Maleimide reagent in the Conjugation Buffer immediately before use. Do not store maleimide reagents in aqueous solution due to the risk of hydrolysis.[10]
-
Add the mPEG-Maleimide solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is recommended for efficient conjugation.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
To quench the reaction and consume any unreacted mPEG-Maleimide, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 30 minutes.
-
Proceed to purification.
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis.[10] |
| PEG:Protein Molar Ratio | 10:1 to 20:1 | Excess PEG drives the reaction to completion.[6] Ratio may need optimization. |
| Temperature | 4°C or Room Temp. | Lower temperature can minimize side reactions and protein degradation. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by SDS-PAGE or HPLC if possible. |
Protocol 4: Purification of the PEGylated Conjugate
Purification is essential to remove unreacted PEG, unconjugated protein, and reaction by-products.
Methods:
-
Size Exclusion Chromatography (SEC): This is the most common method. It effectively separates the larger PEGylated protein from the smaller unconjugated protein and the much smaller excess PEG reagent.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can alter the protein's surface charge, often allowing for separation from the unmodified version.
Protocol 5: Characterization of the PEGylated Protein
Thorough characterization is required to confirm successful conjugation, determine purity, and assess the degree of PEGylation.[11]
Methods:
-
SDS-PAGE: A simple method to visually confirm an increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the covalent attachment of the PEG moiety and determine the number of PEG chains attached per protein molecule.[1][12]
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to determine the purity and aggregation state of the conjugate. Reversed-phase (RP)-HPLC can also be used to separate PEGylated and un-PEGylated species.
| Analytical Method | Unmodified Protein | PEGylated Protein | Interpretation |
| SDS-PAGE | Single band at expected MW | Band shift to a higher apparent MW | Confirms increase in size due to PEG attachment. |
| SEC-HPLC | Single, sharp peak | Peak shifts to an earlier elution time | Indicates increased hydrodynamic radius. |
| LC-MS | Mass = X kDa | Mass = X kDa + (n * MW of PEG) | Provides exact mass and degree of PEGylation (n).[1][11][12] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfides or re-oxidation of thiols. | Ensure fresh reducing agent is used. Work quickly and use degassed buffers. |
| Hydrolysis of the maleimide reagent. | Prepare maleimide solutions immediately before use. Maintain pH between 6.5-7.5.[10] | |
| Inaccessible cysteine residue. | Consider protein engineering to introduce a more accessible cysteine.[4] | |
| Protein Aggregation | High protein concentration or inappropriate buffer conditions. | Optimize protein concentration and buffer composition (pH, ionic strength). |
| Heterogeneous Product | Partial conjugation or multiple reactive cysteines. | Optimize PEG:protein ratio and reaction time. Use protein engineering for a single reactive cysteine. |
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-maleimide poly(ethylene glycol) crosslinking of L-asparaginase subunits at recombinant cysteine residues introduced by mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using S-acetyl-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, such as S-acetyl-PEG16-alcohol, are increasingly utilized to enhance the hydrophilicity of ADCs. This can mitigate aggregation, improve in vivo stability, and lead to a better-tolerated and more effective therapeutic.[1][2]
This compound is a heterobifunctional linker featuring a protected thiol (S-acetyl) group and a primary alcohol group. This configuration allows for a sequential and controlled conjugation process. The S-acetyl group provides a stable, protected thiol that can be deprotected under mild conditions to reveal a reactive sulfhydryl group for conjugation to the antibody. The terminal alcohol serves as a versatile handle for the attachment of a cytotoxic payload. The 16-unit PEG chain imparts significant hydrophilicity to the linker-payload complex, which can help to overcome the solubility challenges often associated with potent, hydrophobic drug molecules.[1][2][3]
These application notes provide a detailed protocol for the synthesis and characterization of an ADC using this compound, from linker activation and payload conjugation to the final bioconjugation with a monoclonal antibody.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~781 g/mol | [4] |
| Purity | >95% | [4] |
| Storage | -20°C | [5] |
| Solubility | Soluble in aqueous media and organic solvents like DMSO and DMF. | [6] |
Table 2: Representative ADC Characterization Data
| Parameter | ADC with PEG16 Linker | Non-PEGylated ADC | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 | [7][8] |
| Monomer Purity (by SEC) | >98% | 92% | [3] |
| In Vitro Plasma Stability (% intact ADC after 7 days) | 95% | 85% | [2] |
| In Vitro Cytotoxicity (IC50 in HER2+ cell line) | 1.5 nM | 2.0 nM | [9] |
| Pharmacokinetics (Half-life in mice) | ~250 hours | ~180 hours | [10] |
Experimental Protocols
I. Synthesis of Payload-Linker Conjugate
This protocol describes the activation of the alcohol group on this compound and its conjugation to a cytotoxic payload containing a carboxylic acid group.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid (e.g., a derivative of MMAE or Duocarmycin)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of this compound: a. Dissolve this compound (1.2 equivalents) and the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF. b. Add NHS (1.5 equivalents) and DCC (1.5 equivalents) to the solution. c. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-18 hours.
-
Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired ester linkage.
-
Work-up and Purification: a. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. b. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or DCM/methanol to obtain the pure S-acetyl-PEG16-payload conjugate.
-
Characterization: a. Confirm the structure and purity of the synthesized payload-linker conjugate using ¹H NMR and LC-MS.
II. Antibody Thiolation via Disulfide Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4, degassed
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) for thiol quantification
Procedure:
-
Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed PBS, pH 7.4.
-
Reduction of Disulfide Bonds: a. Add a 10-20 fold molar excess of TCEP to the antibody solution. The exact amount may need to be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 4).[11] b. Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purification of Reduced Antibody: a. Remove excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with degassed PBS, pH 7.4. b. Collect the protein fractions.
-
Quantification of Free Thiols (Optional but Recommended): a. Determine the number of free thiol groups per antibody using Ellman's reagent according to the manufacturer's protocol. This will help in optimizing the conjugation reaction.
III. Deprotection and Conjugation to Antibody
This protocol details the deprotection of the S-acetyl group on the payload-linker conjugate and its subsequent conjugation to the thiolated antibody.
Materials:
-
S-acetyl-PEG16-payload conjugate
-
Hydroxylamine (B1172632) hydrochloride or a similar deprotection agent
-
Thiolated monoclonal antibody (from Protocol II)
-
Degassed PBS, pH 7.4
-
Maleimide-functionalized payload (if not using the synthesized S-acetyl-PEG16-payload)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Deprotection of the S-acetyl Group: a. Dissolve the S-acetyl-PEG16-payload conjugate in a suitable buffer (e.g., phosphate buffer, pH 7.5) containing a deprotection agent like hydroxylamine hydrochloride (50 mM). b. Incubate the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS to confirm the generation of the free thiol. d. Purify the deprotected linker-payload by reverse-phase HPLC if necessary.
-
Conjugation to Thiolated Antibody: a. Immediately after preparation, add the deprotected thiol-PEG16-payload (or a maleimide-PEG16-payload if the antibody is thiolated) to the thiolated antibody solution. A 5-10 fold molar excess of the linker-payload is typically used.[12][] b. The final concentration of any organic solvent (like DMSO used to dissolve the linker-payload) should be kept below 10% (v/v) to maintain antibody integrity. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add a 100-fold molar excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the antibody or unreacted thiols on the linker-payload. b. Incubate for 30 minutes at room temperature.
IV. Purification and Characterization of the ADC
Materials:
-
Crude ADC solution
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
-
UV-Vis Spectrophotometer
Procedure:
-
Purification: a. Purify the ADC from unreacted linker-payload and other small molecules using a SEC column equilibrated with PBS, pH 7.4. b. Collect the fractions corresponding to the monomeric ADC.
-
Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: i. Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.[14] ii. LC-MS: Mass spectrometry of the intact or reduced ADC can provide a precise determination of the mass of the conjugate, from which the DAR can be calculated.[14] b. Purity and Aggregation Analysis: i. Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[3] c. In Vitro Cytotoxicity Assay: i. Perform a cell-based assay (e.g., MTT or XTT) using an antigen-positive cell line to determine the potency (IC50) of the ADC.[15][16]
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. labinsights.nl [labinsights.nl]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Note: Protocol for Synthesis and Characterization of Hydrogels Using PEG Linkers
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and biomaterials who are interested in the fabrication and evaluation of polyethylene (B3416737) glycol (PEG) based hydrogels.
Introduction: Polyethylene glycol (PEG) hydrogels are three-dimensional, water-swollen polymer networks extensively used in biomedical applications due to their excellent biocompatibility, tunable properties, and ability to mimic soft tissues.[1][2] These hydrogels serve as versatile platforms for tissue engineering, regenerative medicine, and controlled drug delivery.[3][4] The physical and biological characteristics of PEG hydrogels, such as their mechanical stiffness, swelling ratio, degradation rate, and mesh size, can be precisely controlled by modulating the molecular weight of the PEG precursors and the crosslinking chemistry.[5][6]
This document provides a detailed protocol for the synthesis of a PEG hydrogel using a 4-arm PEG-thiol (SH) precursor and a PEG-diacrylate (PEGDA) linker, specifically focusing on a linker with approximately 16 ethylene (B1197577) glycol repeat units (PEG16). The crosslinking occurs via a Michael-type addition reaction, which proceeds efficiently under physiological conditions without the need for a potentially cytotoxic initiator.[5][7]
Principle of Hydrogel Formation
The hydrogel is formed through a Michael-type addition reaction between the thiol groups of a multi-arm PEG-SH and the acrylate (B77674) groups of a PEGDA linker.[7][] This "click" chemistry reaction is rapid, specific, and occurs at a physiological pH, making it suitable for encapsulating sensitive biologics or cells.[5] The 4-arm structure of the PEG-SH allows for the formation of a stable, covalently crosslinked three-dimensional network.[5] The properties of the resulting hydrogel can be tuned by altering the concentration of the precursors and the molecular weight of the PEG arms and linkers.[9]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogels: Properties and Applications in Biomedicine | MDPI [mdpi.com]
- 7. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Gold Surfaces with S-acetyl-PEG16-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of gold surfaces with S-acetyl-PEG16-thiol. This process is critical for a variety of biomedical applications, including biosensor development, targeted drug delivery, and fundamental cell biology studies. The S-acetyl group serves as a stable protecting group for the thiol, preventing disulfide bond formation and ensuring a controlled, high-efficiency surface modification upon its removal.
Application Notes
The functionalization of gold surfaces with Poly(ethylene glycol) (PEG) creates a biocompatible and bio-inert interface that minimizes non-specific protein adsorption and cellular adhesion. This "stealth" property is crucial for in-vivo applications of gold-based nanomaterials and sensors, as it can reduce clearance by the immune system and increase circulation time. The terminal thiol group of the PEG molecule forms a stable covalent bond with the gold surface, leading to the formation of a self-assembled monolayer (SAM). The S-acetyl protecting group on the PEG-thiol ensures that the reactive thiol is only exposed immediately prior to or during the functionalization process, allowing for a more controlled and efficient reaction with the gold surface.
Key Applications:
-
Biosensors: PEGylated gold surfaces are extensively used in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM-D) based biosensors to create a stable and low-fouling background for the immobilization of specific bioreceptors like antibodies or nucleic acids.
-
Drug Delivery: Gold nanoparticles functionalized with PEG-thiol can be used as carriers for therapeutic agents. The PEG layer enhances stability and biocompatibility, while the terminal end of the PEG can be further modified with targeting ligands for specific cell or tissue delivery.
-
Cellular Interaction Studies: By controlling the density and type of molecules on a gold surface, researchers can create well-defined environments to study cellular adhesion, proliferation, and signaling pathways. PEGylated surfaces often serve as a non-adhesive control or as a backbone for presenting specific bioactive molecules.
Experimental Protocols
This section details the necessary protocols for the successful functionalization of a gold surface with S-acetyl-PEG16-thiol. The process involves two key steps: the deprotection of the S-acetyl group to expose the free thiol, and the subsequent formation of the self-assembled monolayer on the gold surface. An integrated "in situ" protocol is also provided for a more streamlined workflow.
Materials and Reagents
-
S-acetyl-PEG16-thiol
-
Gold-coated substrates (e.g., gold-coated glass slides, QCM-D sensors, or gold nanoparticles)
-
Anhydrous Ethanol (B145695) or Isopropanol
-
Deionized (DI) water (18.2 MΩ·cm)
-
Deprotection Reagent (choose one):
-
For Basic Hydrolysis: Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
For Thiol-Thioester Exchange: Thioglycolic acid (TGA) or Dithiothreitol (DTT)
-
For Biomimetic Deprotection: Cysteamine or L-cysteine
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas for drying
Protocol 1: Two-Step Deprotection and Functionalization
This protocol involves the separate deprotection of the S-acetyl-PEG16-thiol followed by the functionalization of the gold surface.
Step 1: Deprotection of S-acetyl-PEG16-thiol (Basic Hydrolysis Method)
-
Prepare a 0.1 M solution of NaOH in DI water.
-
Dissolve the S-acetyl-PEG16-thiol in a minimal amount of ethanol.
-
Add the NaOH solution to the PEG solution in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a dilute HCl solution to a pH of ~7.
-
The resulting solution contains the deprotected PEG16-thiol and is ready for use in the functionalization step. For sensitive applications, purification by dialysis or size-exclusion chromatography may be necessary to remove salts and byproducts.
Step 2: Functionalization of the Gold Surface
-
Clean the gold substrate thoroughly. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with DI water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Alternatively, UV-ozone cleaning can be used.
-
Prepare a 1-10 mM solution of the deprotected PEG16-thiol in anhydrous ethanol or isopropanol.
-
Immerse the cleaned gold substrate into the PEG16-thiol solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol, followed by DI water to remove any non-covalently bound molecules.
-
Dry the functionalized surface under a gentle stream of nitrogen.
-
The PEGylated gold surface is now ready for characterization and use.
Protocol 2: In Situ Deprotection and Functionalization
This one-pot protocol simplifies the process by performing the deprotection and functionalization in the same reaction vessel. This can be particularly advantageous for minimizing the handling of the reactive free thiol.
-
Clean the gold substrate as described in Protocol 1, Step 2.1.
-
Prepare a solution of S-acetyl-PEG16-thiol (1-10 mM) in a mixture of ethanol and a basic aqueous buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9.0). The basic conditions will facilitate the in situ deprotection of the acetyl group.
-
Immediately immerse the cleaned gold substrate into this solution.
-
Incubate for 12-24 hours at room temperature in a sealed container.
-
Remove the substrate, rinse with the ethanol/buffer mixture, followed by pure ethanol and then DI water.
-
Dry the surface under a stream of nitrogen.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of PEG-thiol monolayers on gold surfaces.
| Parameter | Value | Technique Used | Reference Notes |
| Surface Coverage | |||
| HS-(CH₂)₂-COOH | 6.3 molecules/nm² | ICP-MS | Surface coverage is dependent on the chain length of the PEG-thiol, with shorter chains generally leading to higher packing densities.[1] |
| HS-(CH₂)₁₀-COOH | 4.3 molecules/nm² | ICP-MS | [1] |
| HS-PEG₃₀₀₀-NH₂ | 1.64 - 2.21 molecules/nm² | Ninhydrin/Fluorescamine Assay | The larger hydrodynamic volume of longer PEG chains results in lower surface densities.[1] |
| HS-PEG₅₀₀₀-NH₂ | 0.85 - 1.33 molecules/nm² | Ninhydrin/Fluorescamine Assay | [1] |
| Monolayer Thickness | |||
| PEG-thiol monolayer | 3.3 nm | Ellipsometry | The thickness of the monolayer is dependent on the length and conformation of the PEG chains. A fully extended PEG16 chain would have a theoretical length of approximately 6-7 nm. The measured thickness suggests a "mushroom" or "brush-like" conformation on the surface.[2] |
| Amide-bridged alkanethiols | 2.78 - 2.85 nm | Vis-ellipsometry | [3] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the functionalization of a gold surface with S-acetyl-PEG16-thiol.
Caption: Experimental workflow for gold surface functionalization.
Deprotection Mechanism of S-acetyl Group
This diagram illustrates the general mechanism of base-catalyzed deprotection of the S-acetyl group.
Caption: Base-catalyzed deprotection of S-acetyl-PEG16-thiol.
Signaling Pathway: PEGylated Gold Nanoparticle-Induced Apoptosis
PEGylated gold nanoparticles have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This diagram outlines the key events in this process.
Caption: Intrinsic apoptosis pathway induced by PEGylated gold nanoparticles.
References
Application Notes and Protocols for LC-MS Analysis of S-acetyl-PEG16-protein Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. S-acetyl-PEG16-protein conjugates represent a specific class of PEGylated proteins where a discrete PEG chain of 16 ethylene (B1197577) glycol units is linked to the protein via a thioester bond to a cysteine residue. Accurate and robust analytical methods are crucial for the characterization and quantification of these bioconjugates to ensure their quality, efficacy, and safety. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the detailed analysis of PEGylated proteins.[1][2] This document provides a comprehensive protocol for the analysis of S-acetyl-PEG16-protein conjugates using LC-MS.
Key Challenges in Analysis:
The analysis of PEGylated proteins by LC-MS can be challenging due to:
-
Increased molecular weight and heterogeneity.[1]
-
The potential for multiple charge states in electrospray ionization (ESI), leading to complex spectra.[3]
-
The stability of the linkage group, in this case, a thioester bond, during sample preparation and analysis.[4]
The use of a discrete PEG16 linker simplifies the analysis by eliminating the issue of polydispersity associated with traditional polymeric PEGs.[5]
Experimental Protocols
Sample Preparation
The goal of sample preparation is to isolate and prepare the S-acetyl-PEG16-protein conjugate for LC-MS analysis by removing interfering substances and ensuring the stability of the thioester linkage.
Materials:
-
Amicon Ultra-0.5 Centrifugal Filter Units (10 kDa MWCO)[3]
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAM)
-
Trypsin, sequencing grade
-
Ammonium (B1175870) bicarbonate
-
Water, LC-MS grade
Protocol for Intact Mass Analysis:
-
Desalting:
-
Place the protein conjugate sample into a 10 kDa MWCO centrifugal filter unit.
-
Add 400 µL of 10% acetonitrile with 0.1% formic acid.[3]
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Repeat the wash step 3-5 times to ensure complete removal of salts and detergents.[3]
-
Recover the desalted sample in an appropriate volume of LC-MS compatible solvent (e.g., 10% ACN, 0.1% FA).
-
Protocol for Peptide Mapping Analysis (Bottom-up Approach):
This approach is used to identify the site of PEGylation.
-
Denaturation, Reduction, and Alkylation:
-
To a known amount of the protein conjugate, add ammonium bicarbonate buffer (50 mM, pH 8.0) to denature the protein.
-
Add TCEP to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues. This step is crucial to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 4-16 hours. Note: Extended digestion times may lead to the loss of signal from some S-acylated peptides, so optimization of digestion time is recommended.[4]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
LC-MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurement.[3][6]
-
The LC system should be capable of delivering reproducible gradients at analytical flow rates.
LC Conditions for Intact Protein Analysis:
| Parameter | Condition |
| Column | Reversed-Phase, e.g., Phenomenex Aeris WIDEPORE, C4, 150 x 2.1 mm, 3.6 µm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
LC Conditions for Peptide Mapping Analysis:
| Parameter | Condition |
| Column | Reversed-Phase, e.g., C18, 150 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-40% B over 60 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
MS Parameters:
| Parameter | Setting for Intact Protein | Setting for Peptides |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | 3.0 kV |
| Cone Voltage | 40 V | 30 V |
| Source Temperature | 120°C | 120°C |
| Desolvation Temperature | 350°C | 350°C |
| Mass Range (m/z) | 1000 - 5000 | 200 - 2000 |
| Data Acquisition | MS Scan | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
Note on Charge State Reduction: For intact protein analysis, the post-column addition of amines like triethylamine (B128534) (TEA) can help to reduce the complexity of the mass spectrum by shifting the charge state distribution to lower charge states.[3][7]
Data Analysis
Intact Mass Analysis:
-
Deconvolution: The raw ESI-MS spectrum of the intact protein conjugate will show a distribution of multiply charged ions. This spectrum must be deconvoluted to obtain the zero-charge mass of the protein.[5] Specialized software such as ProMass HR or BioAnalyst can be used for this purpose.[3][5]
-
Mass Confirmation: The deconvoluted mass should be compared to the theoretical mass of the S-acetyl-PEG16-protein conjugate.
Peptide Mapping Analysis:
-
Database Search: The acquired MS/MS data should be searched against a protein sequence database containing the sequence of the target protein. The search parameters should include the mass of the S-acetyl-PEG16 modification on cysteine residues.
-
Site Localization: The identification of a peptide containing a cysteine residue with the corresponding mass shift will confirm the site of PEGylation.
Quantitative Data Summary
For quantitative analysis, a validated LC-MS/MS method is typically required. This often involves monitoring specific precursor-to-product ion transitions for a surrogate peptide derived from the protein conjugate.[1][8]
Table 1: Example Quantitative LC-MS/MS Parameters for a Surrogate Peptide
| Parameter | Value |
| Surrogate Peptide Sequence | [Specify Sequence] |
| Precursor Ion (m/z) | [Specify m/z] |
| Product Ion (m/z) | [Specify m/z] |
| Collision Energy (eV) | [Specify eV] |
| Dwell Time (ms) | 100 |
| Internal Standard | Isotopically labeled peptide |
Table 2: Example Calibration Curve Performance
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 0.98 | 98.0 | 8.5 |
| 5 | 5.12 | 102.4 | 6.2 |
| 25 | 24.5 | 98.0 | 4.1 |
| 100 | 101.2 | 101.2 | 2.5 |
| 500 | 495.8 | 99.2 | 1.8 |
| 1000 | 1005 | 100.5 | 1.2 |
Visualizations
Caption: Experimental workflow for LC-MS analysis of S-acetyl-PEG16-protein conjugates.
Caption: Logical relationship of components in the LC-MS system.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent disulfide bond formation during S-acetyl deprotection.
This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the unwanted formation of disulfide bonds during the S-acetyl deprotection of thiols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintended disulfide bond formation during S-acetyl deprotection?
A1: The primary cause of unwanted disulfide bond formation is the oxidation of the newly generated thiol groups (-SH) into a disulfide bond (-S-S-). This oxidation is often promoted by dissolved oxygen in reaction buffers, the presence of trace metal ions which can catalyze the oxidation, and a pH that favors the deprotonation of the thiol group to the more reactive thiolate anion.[1]
Q2: How does the pH of the reaction mixture influence disulfide bond formation?
A2: The rate of disulfide bond formation is highly dependent on pH. At a pH above the pKa of the thiol group (typically around 8.5 for cysteine), the thiol is predominantly in its deprotonated, thiolate anion form (RS-). This thiolate is a strong nucleophile and is readily oxidized to form a disulfide bond.[1] To minimize disulfide bond formation, maintaining a slightly acidic to neutral pH (around 6.5-7.5) is recommended, as this keeps the thiol group in its less reactive protonated state.[1]
Q3: What role do reducing agents play in preventing disulfide bond formation?
A3: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of thiol deprotection, they can also reverse any disulfide bonds that may have formed by reducing them back to free thiols. Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]
Q4: When should I consider using a chelating agent in my deprotection reaction?
A4: Chelating agents are recommended when there is a possibility of trace metal ion contamination in your buffers or reagents. Metal ions, such as copper and iron, are known to catalyze the oxidation of thiols.[1] Chelating agents, like ethylenediaminetetraacetic acid (EDTA), bind to these metal ions and prevent them from participating in the redox reactions that lead to disulfide bond formation.[1]
Q5: Why is degassing of solutions important for preventing disulfide bond formation?
A5: Degassing is the process of removing dissolved gases, particularly oxygen, from solutions. Oxygen is a primary oxidizing agent that can lead to the formation of unwanted disulfide bonds.[1] Therefore, thoroughly degassing all buffers and solutions that will come into contact with your thiol-containing molecule is a critical step in preventing its oxidation.[1]
Troubleshooting Guide
This section addresses common issues encountered during S-acetyl deprotection and provides actionable solutions.
Problem 1: Low or no yield of the deprotected thiol.
| Possible Cause | Solution |
| Incomplete Deprotection | Increase reaction time or temperature. Optimize the concentration of the deprotecting agent. Consider a stronger deprotection method if the substrate is stable under harsher conditions. |
| Product Degradation | The deprotected thiol may be unstable under the reaction conditions. Try a milder deprotection method, such as using thioglycolic acid at a neutral pH instead of strong base hydrolysis.[2][3] |
| Formation of Disulfides | The desired product may have oxidized to form disulfide-linked dimers or oligomers. Add a reducing agent like TCEP or DTT to the reaction mixture and during workup.[1] |
Problem 2: Presence of disulfide-linked dimers or oligomers in the final product.
| Possible Cause | Solution |
| Oxidation during reaction | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and reagents to minimize dissolved oxygen.[1] |
| Oxidation during workup/purification | Add a reducing agent such as TCEP or DTT to all buffers used during purification and for the final storage of the product.[1] Include a chelating agent like EDTA in your buffers to sequester catalytic metal ions.[1] |
| High pH | Maintain the pH of the reaction and purification buffers between 6.5 and 7.5 to keep the thiol protonated and less susceptible to oxidation.[1] |
Experimental Protocols and Data
Comparison of S-Acetyl Deprotection Reagents
The choice of deprotection reagent can significantly affect the reaction's success. The following table summarizes various reagents and their typical reaction conditions.
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference |
| Basic Hydrolysis (KOH) | General Acetamides | KOH in EtOH/H₂O, reflux | Varies | Substrate dependent | [4] |
| Thioglycolic Acid (TGA) | S-acyl bisthiazolidines | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80 | [4] |
| Polymer-supported TGA | S-acyl bisthiazolidines | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93 | [4] |
| Cysteamine or L-cysteine | S-acetyl heterocycles | Aqueous buffer pH 8, rt | 1-2 h | 85-95 | [4] |
| Dysprosium (III) triflate | Functionalized thioesters | Dy(OTf)₃ in heated solvent | Varies | High | [5] |
Detailed Experimental Protocols
Protocol 1: Deprotection using Basic Hydrolysis with Potassium Hydroxide (KOH)
This method is suitable for robust substrates that can withstand harsh basic conditions.
-
Materials : S-acetylated compound, Ethanol (EtOH), 4M Potassium Hydroxide (KOH) aqueous solution, Dichloromethane (DCM), Saturated aqueous brine, Sodium sulfate (B86663) (Na₂SO₄).
-
Procedure :
-
Dissolve the S-acetylated starting material (1.0 equiv.) in ethanol.[2]
-
Add aqueous 4M KOH solution.[2]
-
Heat the reaction mixture to 100-110 °C and stir for 16 hours, monitoring the reaction by TLC.[2]
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.[2]
-
Extract the remaining aqueous residue with DCM.[2]
-
Combine the organic layers, wash with saturated aqueous brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiol. Further purification can be performed by chromatography if necessary.[2]
-
Protocol 2: Deprotection via Transthioesterification using Thioglycolic Acid (TGA)
This is a milder method suitable for substrates sensitive to strong bases.[2]
-
Materials : S-acetylated compound, Thioglycolic acid (TGA), Phosphate (B84403) buffer (PB), pH 8, Methanol (B129727) (MeOH), Ethyl acetate (B1210297) (EtOAc), 5% HCl solution, Sodium sulfate (Na₂SO₄).
-
Procedure :
-
Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[2]
-
Add thioglycolic acid (2.0 equiv.) to the solution.
-
Stir the reaction at room temperature for 24 hours, monitoring for completion by a suitable analytical technique.
-
Acidify the reaction mixture with a 5% HCl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiol. Further purification can be performed by chromatography if necessary.[2]
-
Visual Guides
General Workflow for S-Acetyl Deprotection
Caption: General workflow for S-acetyl deprotection.
Troubleshooting Logic for Disulfide Formation
Caption: Troubleshooting logic for disulfide formation.
References
Optimizing pH conditions for S-acetyl-PEG16-alcohol deprotection.
Technical Support Center: S-acetyl-PEG-alcohol Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of pH and other conditions for the deprotection of S-acetyl-PEG-alcohol to yield the free thiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the S-acetyl group on a PEG-alcohol?
The S-acetyl group serves as a protecting group for the thiol functionality.[1] This is crucial during multi-step organic synthesis to prevent the highly reactive thiol group from undergoing undesirable side reactions, such as oxidation to form disulfides.[1] The S-acetyl group is stable under a variety of reaction conditions, making it a reliable choice for thiol protection.[1]
Q2: What are the common methods for S-acetyl deprotection?
Several methods can be employed to remove the S-acetyl group:
-
Base-Mediated Hydrolysis: A traditional method using strong bases like sodium hydroxide (B78521) to hydrolyze the thioester bond.[1] This approach is often harsh and may not be suitable for sensitive or labile substrates.[2][3]
-
Thiol-Thioester Exchange: A milder and more chemoselective method that uses a deprotecting thiol agent (e.g., thioglycolic acid, dithiothreitol) to cleave the S-acetyl bond.[1][4] This reaction is typically performed at a slightly basic pH.[1]
-
Biomimetic Deprotection: This approach uses 2-aminothiols like cysteamine (B1669678) or L-cysteine and mimics the mechanism of Native Chemical Ligation (NCL).[2][5] It offers rapid reaction times and high yields under physiological conditions.[2][3]
-
Metal/Lewis Acid Catalysis: Certain metal salts can facilitate the removal of the S-acetyl group by activating the thioester bond.[1]
Q3: What is the optimal pH for S-acetyl deprotection?
For the widely used thiol-thioester exchange method, a slightly basic pH, typically pH 8 , is optimal.[1][4][5] This condition facilitates the deprotonation of the deprotecting agent (e.g., thioglycolic acid) to form the more nucleophilic thiolate anion, which is the active species that attacks the thioester.[1] For sensitive substrates, neutral or slightly basic conditions are preferable to harsh acidic or basic environments.[2]
Q4: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored using standard analytical techniques such as:
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Deprotection | - Incorrect pH of the buffer. - Insufficient amount of deprotecting agent. - Deprotecting agent has degraded. - Reaction time is too short. | - Verify the pH of your buffer solution; adjust to pH 8 for thiol-exchange methods. - Use an excess of the deprotecting agent (typically 2 equivalents or more).[5] - Use a fresh batch of the deprotecting reagent. - Increase the reaction time and monitor progress using TLC or HPLC.[2] |
| Formation of Disulfide Byproducts | - Oxidation of the newly formed free thiol by atmospheric oxygen. | - Use degassed buffers and solvents to minimize dissolved oxygen.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Once the reaction is complete, consider immediate use or derivatization of the thiol to prevent oxidation during storage. |
| Degradation of a Sensitive Substrate | - Reaction conditions (pH, temperature) are too harsh. | - Switch to a milder deprotection method, such as thiol-thioester exchange at pH 8 instead of strong base hydrolysis.[2][4] - Perform the reaction at room temperature or lower.[4][5] - For extremely labile substrates, consider enzymatic deprotection methods.[6][7] |
| Difficulty in Purifying the Product | - Excess deprotecting agent co-elutes with the product. | - Use a polymer-supported deprotecting agent (e.g., TG-NCO-SH resin), which can be easily removed by filtration.[2][4] This often leads to higher purified yields.[4] - Optimize chromatographic purification conditions. |
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes reaction conditions and yields for the deprotection of various S-acyl compounds using different thiol-based reagents at pH 8.
| Deprotecting Agent | Substrate | Reaction Time | Conversion/Yield | Reference |
| Thioglycolic Acid (TGA) | S-acetyl bisthiazolidine | 24 h | 51-80% Yield | [4] |
| Polymer-Supported TGA (TG-NCO-SH) | S-acetyl bisthiazolidine | 24 h | >99% Conversion, 93% Yield | [4] |
| Cysteamine (Cym) | S-acetyl bisthiazolidine | 30 min | 59-84% Yield | [5] |
Experimental Protocols
Method 1: General Protocol for Deprotection using Thioglycolic Acid (TGA)
-
Preparation: Prepare a degassed phosphate (B84403) buffer (PB) solution with a pH of 8.
-
Dissolution: Dissolve the S-acetylated PEG-alcohol compound (1.0 equiv.) in a mixture of methanol (B129727) (MeOH) and the degassed phosphate buffer. A common solvent ratio is 1:9 (MeOH:PB).[1]
-
Reagent Addition: Add thioglycolic acid (2.0 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. For labile substrates, it is recommended to perform the reaction under an inert nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 30 minutes to 24 hours).[5]
-
Work-up:
-
Acidify the reaction mixture with a 5% HCl solution.[1]
-
Extract the product with an appropriate organic solvent, such as ethyl acetate (B1210297) (3x).[1]
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: If necessary, purify the final product by flash chromatography.[5]
Method 2: General Protocol for Deprotection using Cysteamine (Biomimetic)
-
Preparation: Prepare a degassed phosphate buffer (PB) solution with a pH of 8.
-
Dissolution: Dissolve the S-acetylated PEG-alcohol compound (1.0 equiv.) in a 1:9 mixture of methanol (MeOH) and the degassed phosphate buffer.[5]
-
Reagent Addition: Add cysteamine (2.0 equiv.) to the solution.[1]
-
Reaction: Stir the mixture at room temperature for 30 minutes.[5]
-
Monitoring: Check for reaction completion using TLC or HPLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Method 1.[1][5]
Visualizations
Caption: General experimental workflow for S-acetyl deprotection.
Caption: Mechanism of thiol-thioester exchange for deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
How to remove excess S-acetyl-PEG16-alcohol after conjugation reaction.
This guide provides detailed information and troubleshooting advice for removing excess S-acetyl-PEG16-alcohol following a conjugation reaction. The methods described are tailored for researchers, scientists, and drug development professionals to ensure high purity of the final conjugated product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Removing unreacted this compound is a critical purification step for several reasons:
-
Purity and Accuracy: Excess linker can interfere with downstream applications and lead to inaccurate characterization of the conjugate's concentration, size, and activity.
-
Prevents Side Reactions: The functional groups on the residual linker could participate in unintended side reactions in subsequent experimental steps.
-
Reduces Batch Variability: Ensuring complete removal of impurities leads to higher batch-to-batch consistency, which is essential for reproducible results in research and therapeutic applications.
-
Analytical Interference: Unreacted PEG can interfere with analytical techniques such as mass spectrometry and chromatography, complicating the analysis of the final product.
Q2: What are the key properties of this compound to consider for purification?
Understanding the physicochemical properties of the excess reagent is essential for selecting an appropriate purification strategy. The primary characteristic that distinguishes it from the typically much larger conjugate is its low molecular weight.
| Property | Value | Source |
| Chemical Formula | C34H68O17S | [1][2] |
| Molecular Weight (MW) | ~781 g/mol (or 0.78 kDa) | [1][2][3] |
| Solubility | High in aqueous media | [1][4] |
| Key Functional Groups | S-acetyl, Alcohol | [1][4] |
Q3: What are the primary methods for removing a small PEG linker like this compound?
The significant size difference between the this compound (approx. 0.78 kDa) and the target conjugate (typically >20 kDa for proteins or large biomolecules) is the basis for most purification methods. The most effective techniques include:
-
Size Exclusion Chromatography (SEC): A high-resolution method that separates molecules based on their hydrodynamic radius.[]
-
Dialysis / Tangential Flow Filtration (TFF): Membrane-based techniques that separate molecules based on a specific molecular weight cutoff (MWCO).[][6][7] TFF is a highly scalable version of this principle.[8][9]
-
Precipitation: A technique where the larger conjugate is selectively precipitated out of solution, leaving the small, soluble PEG linker in the supernatant.[10][11]
Q4: How do I choose the best purification method for my experiment?
The optimal method depends on factors like the scale of your reaction, the required final purity, the stability of your conjugate, and available equipment.
| Method | Principle | Pros | Cons | Best For |
| Size Exclusion Chromatography (SEC) | Separation by molecular size in a packed column. Larger molecules elute first.[] | High resolution and purity; Can be used for buffer exchange simultaneously.[] | Can lead to sample dilution; Potential for non-specific binding to the resin; Limited sample volume per run.[12] | High-purity applications at lab scale; Analytical characterization of conjugates.[6][13][14] |
| Dialysis / Ultrafiltration | Size-based separation using a semi-permeable membrane.[][15] | Simple setup; Gentle on biomolecules; Can handle large volumes. | Slow (especially dialysis); Potential for sample loss due to membrane binding; Not ideal for high-resolution separation of similar-sized species.[6] | Buffer exchange and removal of small impurities from large biomolecules; Pre-purification step.[12] |
| Tangential Flow Filtration (TFF) | Rapid buffer exchange and concentration via cross-flow over a membrane.[7][9] | Fast and highly scalable; Efficient for concentrating samples and removing small molecules; Continuous processing is possible.[7][8][16] | Requires specialized equipment; Can cause shear stress on sensitive molecules; Potential for membrane fouling. | Process development and large-scale manufacturing; Rapid concentration and purification.[9][17] |
| Precipitation | Differential solubility in the presence of a precipitating agent (e.g., PEG, ammonium (B1175870) sulfate).[10] | Simple, rapid, and cost-effective; Good for initial sample concentration and cleanup.[11] | May cause protein denaturation or aggregation; Often requires a subsequent resolubilization and polishing step. | Initial purification from crude mixtures; When a highly pure product is not immediately required. |
Experimental Workflows and Protocols
The following diagrams and protocols outline the steps for the most common purification methods.
Caption: Overview of purification pathways after a conjugation reaction.
Method 1: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates the large conjugate from the small, unreacted this compound. The mixture is passed through a column packed with a porous resin. The larger conjugate molecules are excluded from the pores and travel a shorter path, eluting from the column first. The smaller PEG linker molecules enter the pores, increasing their path length and causing them to elute later.
Caption: Workflow for purification using Size Exclusion Chromatography (SEC).
Detailed Protocol:
-
Column Selection: Choose a desalting-grade SEC resin with an appropriate fractionation range (e.g., Sephadex G-25, Bio-Gel P-6) that can effectively separate molecules above ~5 kDa from those below ~1 kDa.
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of your desired final buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The first peak corresponds to your purified conjugate, while a later, smaller peak (if detectable by UV) or subsequent fractions will contain the excess PEG linker.
-
Analysis: Pool the fractions from the first peak and confirm purity using SDS-PAGE or HPLC.
Method 2: Dialysis / Tangential Flow Filtration (TFF)
These methods utilize a semi-permeable membrane with a defined Molecular Weight Cutoff (MWCO) that retains the large conjugate while allowing the small this compound to pass through into a larger volume of buffer (dialysis) or be washed away in the permeate (TFF).
Caption: Workflow for purification using Dialysis or Tangential Flow Filtration (TFF).
Detailed Protocol (Dialysis):
-
Membrane Selection: Choose a dialysis membrane or cassette with an MWCO that is at least 10-20 times smaller than your conjugate but significantly larger than the PEG linker (e.g., a 3 kDa or 5 kDa MWCO is suitable for removing the ~0.78 kDa linker).[15]
-
Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace.
-
Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 100-200 times the sample volume of the desired buffer. Stir the buffer gently at 4°C.
-
Buffer Exchange: Perform at least 3-4 buffer changes over 24-48 hours to ensure complete removal of the excess linker.
-
Sample Recovery: Carefully remove the sample from the dialysis device. The retained sample is your purified conjugate.
Detailed Protocol (TFF):
-
System Setup: Select a membrane cassette with an appropriate MWCO (e.g., 5-10 kDa) and install it in the TFF system.
-
Equilibration: Equilibrate the system by flushing it with the desired final buffer.
-
Concentration (Optional): Load the reaction mixture and concentrate it to a smaller volume. This reduces the amount of buffer needed for the next step.
-
Diafiltration: Perform diafiltration by continuously adding fresh buffer to the retentate at the same rate that filtrate (permeate) is being removed. This "washes" the excess PEG linker out of the sample. A common target is to exchange 5-7 diavolumes of buffer.
-
Recovery: Once the diafiltration is complete, concentrate the sample to the desired final volume and recover the purified conjugate from the retentate line.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excess linker still detected after purification. | SEC: Column overloading; Poor resolution between conjugate and linker. Dialysis/TFF: Inappropriate MWCO; Insufficient buffer exchange/diavolumes; Membrane fouling. | SEC: Reduce sample load volume; Use a longer column or a resin with better resolution in the low MW range. Dialysis/TFF: Ensure MWCO is well above 0.78 kDa but below your conjugate's MW. Increase dialysis time, number of buffer changes, or number of diavolumes. Clean the TFF membrane if fouling is suspected.[15] |
| Low yield of purified conjugate. | SEC: Non-specific adsorption of the conjugate to the column resin. Dialysis/TFF: Conjugate is passing through the membrane; Adsorption to the membrane surface. Precipitation: Incomplete precipitation or loss during the resuspension step. | SEC: Add modifiers to the mobile phase (e.g., 150 mM NaCl) to reduce ionic interactions. Dialysis/TFF: Use a membrane with a lower MWCO. Pre-treat the membrane according to the manufacturer's protocol to block non-specific binding sites. Precipitation: Optimize the concentration of the precipitating agent and ensure the pellet is fully resuspended in the correct buffer. |
| Conjugate has aggregated after purification. | TFF: High shear stress; Over-concentration of the product. Precipitation: Harsh conditions during precipitation or resuspension. General: Sub-optimal buffer conditions (pH, ionic strength). | TFF: Reduce the cross-flow rate; Avoid concentrating the product to excessively high levels. Precipitation: Screen different precipitating agents or concentrations for a gentler process. Ensure the resuspension buffer is optimal for protein stability. General: Perform a buffer matrix screen to find conditions that maximize the stability and solubility of your conjugate. |
References
- 1. S-acetyl-PEG16-alcohol_新研博美 [xinyanbm.com]
- 2. medkoo.com [medkoo.com]
- 3. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. mdpi.com [mdpi.com]
- 9. repligen.com [repligen.com]
- 10. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thioether Bond Stability in Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thioether bonds in bioconjugates, particularly those formed via thiol-maleimide chemistry.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my bioconjugate showing low or no activity in vivo despite successful initial conjugation?
Answer: A common reason for loss of activity in vivo is the instability of the thioether linkage, leading to premature cleavage of the conjugated molecule. This is often due to a retro-Michael reaction, where the thioether bond reverts to the original thiol and maleimide (B117702). This free maleimide can then react with other molecules, such as serum albumin, leading to off-target effects and reduced efficacy.[1][2]
Troubleshooting Steps:
-
Assess Conjugate Stability: Perform a plasma stability assay to determine the rate of drug-linker dissociation.
-
Analyze for Thiol Exchange: Use LC-MS to detect the presence of the payload conjugated to other proteins, such as albumin.[3]
-
Consider Linker Chemistry: If instability is confirmed, explore more stable conjugation strategies.
Question: I'm observing a gradual loss of my conjugated payload during storage. What could be the cause?
Answer: The instability of the succinimidyl thioether linkage can lead to payload loss even during storage, although this process is slower than in a biological matrix. The primary mechanism is the retro-Michael reaction, which is an equilibrium process.[4]
Troubleshooting Steps:
-
Optimize Storage Conditions: Store the bioconjugate at a slightly acidic pH (6.0-6.5) and at 4°C for short-term storage to minimize the rate of the retro-Michael reaction.[5] For long-term storage, consider lyophilization.
-
Post-conjugation Hydrolysis: A key strategy to prevent the retro-Michael reaction is to intentionally hydrolyze the succinimide (B58015) ring after conjugation to form a stable ring-opened product.[1][6] This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period.[1][6]
-
Use Stabilized Maleimides: Employ next-generation maleimides (NGMs) that are designed to have faster rates of this stabilizing hydrolysis.[4]
Question: My conjugation reaction with a peptide containing an N-terminal cysteine is giving me a product with the correct mass but it seems to be a mixture of isomers. What is happening?
Answer: When conjugating a maleimide to a peptide with an N-terminal cysteine, a side reaction known as thiazine (B8601807) rearrangement can occur, especially at neutral or basic pH.[7][8][9] The free N-terminal amino group attacks the succinimide ring, leading to the formation of a six-membered thiazine ring structure. This product is an isomer of the desired thioether conjugate.[9]
Troubleshooting Steps:
-
Analytical Characterization: Use UHPLC-MS/MS to separate and identify the two isomers. They will have the same mass but different retention times and potentially different fragmentation patterns.[8][10]
-
Control Reaction pH: Perform the conjugation at a more acidic pH (e.g., pH 5.0-5.5) to keep the N-terminal amine protonated and less nucleophilic, thus suppressing the rearrangement.[10][11]
-
N-terminal Acetylation: If possible, acetylate the N-terminal cysteine to prevent the intramolecular reaction.[11]
-
Embrace the Rearrangement: The thiazine linker has been shown to be significantly more stable than the corresponding succinimidyl thioether, so in some cases, promoting this rearrangement can be a strategy to enhance stability.[7][12]
Frequently Asked Questions (FAQs)
What is the primary cause of thioether bond instability in bioconjugates?
The primary cause of instability in thioether bonds formed from maleimide-thiol conjugation is the reversibility of the Michael addition reaction, known as the retro-Michael reaction.[4] This reaction is facilitated by the presence of other thiols, such as glutathione (B108866) in the physiological environment, which can lead to the exchange of the conjugated payload.[1][2]
How can I improve the stability of my thioether linkage?
Several strategies can be employed to improve the stability of thioether linkages:
-
Succinimide Ring Hydrolysis: After conjugation, the succinimide ring can be hydrolyzed to form a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[1][6]
-
Next-Generation Maleimides (NGMs): These are modified maleimides designed to either facilitate rapid hydrolysis of the succinimide ring or to re-bridge disulfide bonds, creating a more stable linkage.[4][13]
-
Thiazine Formation: For peptides with an N-terminal cysteine, the conjugate can be rearranged to a more stable thiazine structure.[7][12]
-
Alternative Linkers: Using alternative thiol-reactive linkers, such as those based on sulfone chemistry, can form more stable, irreversible thioether bonds.[9][14]
What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[5] Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide can react with amines, and the rate of maleimide hydrolysis increases.[5]
How do I prepare my protein for conjugation to a maleimide?
If your protein contains disulfide bonds, they must be reduced to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also effective but must be removed before conjugation to prevent it from competing with your protein for the maleimide.[5]
Data Presentation
The following tables summarize quantitative data on the stability of various thioether bond-forming strategies.
Table 1: Comparative Stability of Maleimide and Sulfone Linkers
| Linker Type | Conjugation Site on Antibody | Incubation Conditions | % Intact Conjugate after 72h | Reference |
| Maleimide | LC-V205C | Human Plasma, 37°C | ~80% | [14] |
| Sulfone | LC-V205C | Human Plasma, 37°C | >95% | [14] |
| Maleimide | Fc-S396C | Human Plasma, 37°C | ~20% | [14] |
| Sulfone | Fc-S396C | Human Plasma, 37°C | ~85% | [14] |
Table 2: Stability of Maleimide vs. Mono-Sulfone PEG Conjugates
| Conjugate Type | Incubation Conditions | % Conjugation Remaining after 7 Days | Reference |
| Maleimide-PEG | PBS | >95% | [15] |
| Mono-sulfone-PEG | PBS | >95% | [15] |
| Maleimide-PEG | 1 mM Glutathione | <70% | [15] |
| Mono-sulfone-PEG | 1 mM Glutathione | >90% | [15] |
Table 3: Impact of Thiazine Rearrangement on Stability
| Linker Type | Challenge Condition | Stability Outcome | Reference |
| Succinimidyl Thioether | Glutathione | Prone to thiol exchange | [7][12] |
| Thiazine | Glutathione | Over 20 times less susceptible to glutathione adduct formation | [7][12] |
Experimental Protocols
Protocol 1: General Procedure for Assessing ADC Plasma Stability by LC-MS [4][16][17]
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of 0.1-1 mg/mL at 37°C. Include a control sample of ADC in a buffer (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 144 hours).
-
Sample Preparation: At each time point, quench the reaction by freezing the samples at -80°C. For analysis, thaw the samples and isolate the ADC from the plasma using immunoaffinity capture (e.g., protein A/G beads).
-
LC-MS Analysis:
-
Intact ADC Analysis: Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
-
Free Payload Analysis: Analyze the plasma supernatant (after ADC capture) by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the average DAR or the percentage of released payload as a function of time to determine the stability of the conjugate.
Protocol 2: Disulfide Rebridging using a Dibromomaleimide (Next-Generation Maleimide) [13][18]
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., borate (B1201080) buffered saline, pH 8.5).
-
Add a 6-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours with mild agitation.
-
-
Conjugation:
-
Prepare a fresh 10 mM solution of the dibromomaleimide (DBM) reagent in anhydrous DMF.
-
Add an 8-fold molar excess of the DBM solution to the reduced antibody.
-
Incubate at 20°C for 5 minutes with mild agitation.
-
-
Hydrolysis for Stabilization:
-
Retain the conjugate in the buffer at 25°C for 2 hours to ensure complete hydrolysis of the maleimide to the stable maleamic acid bridge.
-
-
Purification: Remove excess reagents by ultrafiltration.
-
Analysis: Analyze the conjugate by non-reducing SDS-PAGE and LC-MS to confirm rebridging and determine the DAR.
Protocol 3: Conjugation with a Phenyloxadiazole Sulfone Linker [13][14]
-
Antibody Preparation: If necessary, reduce the antibody with a 2-5 fold molar excess of TCEP in a suitable buffer at 37°C for 1-2 hours. Remove excess TCEP using a desalting column.
-
Conjugation:
-
Dissolve the phenyloxadiazole sulfone-activated drug-linker in an organic co-solvent like DMSO.
-
Add a 5-10 fold molar excess of the linker to the reduced antibody solution in a conjugation buffer (e.g., PBS, pH 7.4).
-
Incubate at 37°C for 1-2 hours or at room temperature overnight.
-
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Analyze the purified ADC by HIC-HPLC and LC-MS to determine the DAR and confirm conjugation.
Protocol 4: Inducing and Confirming Thiazine Rearrangement [8][10]
-
Conjugation at Neutral pH:
-
Dissolve the N-terminal cysteine-containing peptide in PBS at pH 7.4.
-
Add a 5-20 fold molar excess of the maleimide reagent.
-
Incubate at room temperature for 1-2 hours.
-
-
Monitoring the Rearrangement: The rearrangement will proceed at neutral to basic pH. The rate can be influenced by the amino acid sequence adjacent to the N-terminal cysteine.
-
Analysis and Confirmation:
-
Use UHPLC to separate the succinimide thioether and thiazine isomers.
-
Confirm the identity of the peaks using MS/MS, as the two isomers may produce unique fragment ions.
-
For definitive structural confirmation, NMR spectroscopy can be used.
-
-
Preventing Rearrangement (if desired): To obtain only the succinimide thioether, perform the conjugation in an acidic buffer (e.g., 100 mM sodium acetate, pH 5.5).[10]
Visualizations
Caption: Competing pathways of thioether-maleimide adducts.
Caption: Workflow for assessing ADC stability in plasma.
Caption: Decision tree for selecting a thioether stabilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Side reactions of S-acetyl deprotection and how to avoid them.
Technical Support Center: S-Acetyl Thiol Protecting Group
Welcome to the technical support center for the S-acetyl (SAc) thiol protecting group. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of S-acetylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during S-acetyl deprotection?
A1: The primary side reaction is the oxidation of the newly formed free thiol to a disulfide, particularly if the reaction is not conducted under an inert, oxygen-free atmosphere.[1] For sensitive substrates, harsh basic or acidic conditions can lead to decomposition or unintended modifications, such as the opening of heterocyclic rings.[1] In peptide synthesis, incomplete deprotection can result in amino acid deletion in subsequent steps.[1] Another potential side reaction is an S-to-O acetyl shift, especially in peptides with a high content of serine and threonine residues.[2]
Q2: Why is my S-acetyl deprotection incomplete?
A2: Incomplete deprotection can arise from several factors:
-
Suboptimal reaction conditions: Incorrect temperature, pH, or reaction time can hinder the cleavage of the S-acetyl group.[1]
-
Inappropriate deprotecting agent: The chosen reagent may not be suitable for your specific substrate.[1]
-
Insufficient reagent: For equilibrium-driven reactions like thiol-thioester exchange, an excess of the deprotecting agent is often necessary to drive the reaction to completion.[1]
-
Substrate decomposition: Harsh conditions might degrade the starting material before deprotection is complete.[1]
Q3: How do I choose the best deprotection method for my molecule?
A3: The selection of the deprotection method is highly dependent on the stability of your substrate.[1]
-
For robust molecules: Traditional methods using strong bases (e.g., NaOH, KOH) or acids can be effective.[1][3]
-
For labile substrates: Milder methods are recommended, especially for molecules with sensitive functional groups.[1][4] Thiol-thioester exchange using reagents like thioglycolic acid (TGA), L-cysteine, or cysteamine (B1669678) in buffered solutions at neutral or slightly basic pH offers a gentle and efficient alternative.[1][5][6]
Q4: Can the S-acetyl group be removed chemoselectively in the presence of other protecting groups?
A4: Yes, the S-acetyl group is valuable in orthogonal protection strategies.[7] Its removal conditions can be chosen to be compatible with other protecting groups. For instance, milder thiol-based deprotection methods are often compatible with acid-labile or base-labile protecting groups found elsewhere in the molecule.
Troubleshooting Guides
Issue 1: Low Yield of the Deprotected Thiol
Low yields of your desired thiol product can be frustrating. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low thiol yield.
Possible Cause & Solution:
-
Disulfide Formation: The free thiol is susceptible to oxidation.
-
Solution: Ensure all solvents are thoroughly degassed before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The deprotection may not have gone to completion.
-
Solution 1 (Insufficient Reagent): For equilibrium-driven reactions like thiol-thioester exchange, increase the equivalents of the deprotecting agent to push the reaction towards completion.[1]
-
Solution 2 (Incorrect pH): The pH is critical for many deprotection methods. For thiol-based deprotection, a pH of around 8 is often optimal to ensure a sufficient concentration of the more nucleophilic thiolate anion.[1]
-
Solution 3 (Extended Reaction Time): Complex or sterically hindered substrates may require longer reaction times for complete deprotection.[1]
-
-
Substrate Decomposition: Harsh reaction conditions can degrade your starting material or product.
Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, Mass Spectrometry)
The presence of unexpected peaks can indicate side reactions or impurities.
Caption: Troubleshooting unexpected analytical peaks.
Possible Cause & Solution:
-
Disulfide Dimer: A peak corresponding to twice the mass of your expected product (minus two hydrogens) indicates disulfide bond formation.
-
Solution: As mentioned previously, use degassed solvents and maintain an inert atmosphere throughout the reaction and workup.
-
-
S-to-O Acetyl Shift: In peptides containing serine or threonine, a mass increase of 42 Da (the mass of an acetyl group) could indicate that the acetyl group has migrated from the sulfur to a hydroxyl group.[2]
-
Solution: This side reaction is dependent on the deprotection method. Consider alternative deprotection strategies if this is observed.
-
Data Presentation
Table 1: Comparison of Common S-Acetyl Deprotection Reagents
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference |
| Basic Hydrolysis | General Acetamides | KOH or NaOH in EtOH/H₂O, reflux | Varies | Substrate dependent | [3][8] |
| Acidic Hydrolysis | General Acetamides | HCl in EtOH/H₂O, reflux | Varies | Substrate dependent | [3][8] |
| Thioglycolic Acid (TGA) in solution | S-acyl bisthiazolidines, oxazolidinylthiazolidines | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80 | [4][8] |
| Polymer-supported TGA (TG-NCO-SH) | S-acyl bisthiazolidines, oxazolidinylthiazolidines | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93 | [4][8] |
| Cysteamine or L-cysteine | S-acetyl, S-butyryl, S-benzoyl heterocycles | Aqueous buffer pH 8, rt | 30 min | up to 84 | [5][8] |
Experimental Protocols
Protocol 1: Deprotection using Thioglycolic Acid (TGA) in Solution
This method is suitable for substrates that are sensitive to harsh basic or acidic conditions.
Materials:
-
S-acetylated compound
-
Methanol (B129727) (MeOH)
-
Phosphate (B84403) buffer (PB), pH 8 (degassed)
-
Thioglycolic acid (TGA)
-
5% HCl solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[9]
-
Add thioglycolic acid (2.0 equiv.) to the solution.[9]
-
Stir the reaction mixture at room temperature for 30 minutes to 24 hours, monitoring completion by TLC or HPLC.[4]
-
Upon completion, pour the reaction mixture into a 5% HCl solution and extract with ethyl acetate (3x).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected thiol.[9]
-
Further purification can be performed by column chromatography if necessary.[9]
Protocol 2: Biomimetic Deprotection using Cysteamine
This method is rapid and proceeds under mild, physiological-like conditions, making it ideal for sensitive substrates.[5]
Materials:
-
S-acetylated compound
-
Methanol (MeOH)
-
Phosphate buffer (PB), pH 8 (degassed)
-
Cysteamine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8).[9]
-
Add cysteamine (2.0 equiv.).[9]
-
Stir the reaction at room temperature for 30 minutes, monitoring by HPLC or TLC.[1][5]
-
Upon completion, proceed with a standard aqueous workup, including extraction with an appropriate organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as needed, typically by column chromatography.[1]
Visualizations
General Workflow for S-Acetyl Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Thioester deprotection using a biomimetic NCL approach [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to confirm complete deprotection of the S-acetyl group.
Welcome to the technical support center for monitoring S-acetyl group deprotection. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals ensure complete and efficient removal of this common thiol protecting group.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to confirm the complete deprotection of the S-acetyl group?
Confirming complete deprotection is a critical step to ensure the success of subsequent experimental stages. The S-acetyl group is used to protect the highly reactive thiol group during synthesis to prevent unwanted side reactions, such as oxidation to disulfides.[1] Incomplete removal of the acetyl group will result in a heterogeneous mixture of protected and deprotected thiols, which can lead to:
-
Reduced yield in subsequent conjugation or modification steps.
-
Inaccurate quantification of free thiols.
-
Ambiguous analytical results (e.g., in biological assays), making data interpretation difficult.
-
Failure to form the desired final product , compromising the entire synthetic strategy.
Therefore, verifying the complete removal of the S-acetyl group is essential for reaction efficiency, product purity, and the reliability of downstream applications.
Q2: What are the primary analytical methods to confirm S-acetyl deprotection?
There are three primary methods used to confirm the successful deprotection of an S-acetyl group, each with its own advantages.
-
Ellman's Test (DTNB Assay): A colorimetric assay that quantifies the concentration of free sulfhydryl groups in a solution.[2] It is widely used for its simplicity and speed.
-
Mass Spectrometry (MS): A highly sensitive technique that detects the mass-to-charge ratio of molecules. It confirms deprotection by identifying the expected mass shift corresponding to the removal of the acetyl group.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about a molecule. The disappearance of the characteristic signal from the acetyl group's protons in the ¹H NMR spectrum confirms its removal.[5][6]
Q3: How does Ellman's Test work and when should I use it?
Principle: Ellman's Test uses the reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with a free sulfhydryl group (thiol) to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[2] The TNB²⁻ product has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[2][7][8] The intensity of the color is directly proportional to the concentration of free thiols in the sample.
When to Use: Ellman's test is ideal for the quantitative determination of free thiols in solution.[9][10] It is a rapid and cost-effective method, making it suitable for routine checks, reaction monitoring, and quantifying the final deprotected product before a conjugation reaction.
Q4: How does Mass Spectrometry confirm deprotection?
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. To confirm deprotection, the S-acetylated starting material and the final reaction product are analyzed. The removal of an acetyl group (CH₃CO) results in a specific mass decrease of 42.04 Da. By comparing the mass spectrum of the starting material with that of the product, you can confirm the loss of the acetyl group. Techniques like LC-MS/MS are often used to separate the product from other reaction components before mass analysis.[11]
When to Use: Mass spectrometry is the gold standard for confirming the identity of the final product.[11] It provides unambiguous evidence of deprotection and can also help identify any side products or impurities that may have formed during the reaction. It is particularly useful when working with complex molecules or when quantitative data from Ellman's test is ambiguous.
Q5: How is NMR Spectroscopy used to monitor deprotection?
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The methyl protons of the S-acetyl group have a characteristic chemical shift, appearing as a sharp singlet typically around δ 2.0-2.4 ppm. Complete deprotection is confirmed by the complete disappearance of this singlet in the ¹H NMR spectrum of the purified product.[5]
When to Use: NMR is a powerful tool for confirming the structural integrity of the entire molecule after deprotection. It not only confirms the removal of the acetyl group but also ensures that the rest of the molecule's structure remained intact during the reaction. It is particularly valuable during process development and for the full characterization of novel compounds.
Analytical Methodologies & Data
Workflow for Confirmation of S-Acetyl Deprotection
The following diagram outlines the general workflow for confirming the successful deprotection of an S-acetyl group.
Caption: General workflow for S-acetyl deprotection and confirmation.
Table 1: Comparison of Analytical Methods
| Parameter | Ellman's Test | Mass Spectrometry | ¹H NMR Spectroscopy |
| Principle | Colorimetric detection of free thiols | Measures mass-to-charge ratio | Detects magnetic properties of protons |
| Key Indicator | Increase in absorbance at 412 nm | Mass decrease of 42.04 Da | Disappearance of singlet at ~2.0-2.4 ppm |
| Data Type | Quantitative (Concentration) | Qualitative & Quantitative (Mass) | Qualitative (Structural) |
| Primary Use | Rapid quantification, reaction screening | Unambiguous product identification | Full structural verification |
| Molar Extinction (ε) | 13,600 - 14,150 M⁻¹cm⁻¹ at 412 nm[7][9] | N/A | N/A |
Experimental Protocol 1: Ellman's Test
This protocol provides a general method for quantifying free thiols.[7][8][9]
-
Prepare Buffers and Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
-
Prepare Standards (Optional but Recommended):
-
Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.
-
Perform serial dilutions to create a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25 mM).
-
-
Sample Measurement:
-
In a cuvette or microplate well, mix your sample (containing the deprotected thiol) with the Reaction Buffer.
-
Add a small volume of the DTNB solution (e.g., 50 µL for a 1 mL final volume) and mix thoroughly.
-
Prepare a blank using only the Reaction Buffer and the DTNB solution.
-
-
Incubation and Reading:
-
Calculation:
-
Determine the concentration of the thiol using the Beer-Lambert law (A = εbc) or by comparing the absorbance to your standard curve.
-
Caption: Chemical principle of Ellman's Test.
Experimental Protocol 2: Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the S-acetylated starting material in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid).
-
Similarly, dissolve the purified product from the deprotection reaction.
-
-
LC-MS Analysis:
-
Inject the samples into an LC-MS system. Use a C18 column for separation.
-
Elute with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).
-
-
Data Interpretation:
-
Acquire the mass spectra for both the starting material and the product.
-
Calculate the theoretical mass of the starting material and the deprotected product.
-
Confirm that the experimental mass of the product matches the theoretical mass and shows a mass loss of ~42 Da compared to the starting material.
-
Experimental Protocol 3: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified, dried product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer.
-
-
Data Interpretation:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Examine the region between δ 2.0 and 2.4 ppm. The complete absence of a sharp singlet in this region indicates successful removal of the S-acetyl group. Compare this spectrum to the ¹H NMR of the starting material, which will show a prominent singlet in this region.
-
Troubleshooting Guide
Issue: Analysis indicates incomplete or no deprotection.
If your analysis shows that the S-acetyl group is still present, consider the following potential causes and solutions.[12]
Caption: Troubleshooting workflow for incomplete S-acetyl deprotection.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent | For equilibrium-driven reactions like thiol-thioester exchange, an excess of the deprotecting agent is required to drive the reaction to completion.[12] | Increase the equivalents of the deprotecting reagent (e.g., cysteamine, TGA). A 2-fold excess or greater is often a good starting point.[1][13] |
| Incorrect pH | The efficiency of many deprotection reactions is highly pH-dependent. For example, thiol-based deprotection is often optimal at a slightly basic pH (~8) where the more nucleophilic thiolate anion is present in sufficient concentration.[12] | Carefully prepare and check the pH of your buffer system. Ensure it is maintained throughout the reaction. |
| Inadequate Reaction Time | Some substrates, particularly those that are sterically hindered, may require longer reaction times for complete deprotection.[12] | Monitor the reaction's progress over a longer period using an appropriate technique like TLC or HPLC.[14] |
| Oxidation of Product | The newly formed free thiol is susceptible to oxidation, which can form a disulfide. This side reaction can be mistaken for incomplete deprotection or low yield.[12] | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Reagent Degradation | The deprotecting agent may have degraded over time. | Use a fresh batch of the deprotecting reagent. |
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 9. interchim.fr [interchim.fr]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Conjugation Efficiency for Sterically Hindered Sites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when conjugating molecules at sterically hindered sites.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conjugation efficiency at sterically hindered sites?
Low efficiency is often due to the physical blocking of the reactive site by the molecular structure of the substrate or the conjugating molecule. Key factors include the length and flexibility of the linker, the choice of conjugation chemistry, and the reaction conditions. For instance, a short linker may not provide enough space for the reactive groups to interact effectively.[][2]
Q2: How can linker design overcome steric hindrance?
Linker design is a critical strategy. Using linkers with longer spacer arms, such as those incorporating polyethylene (B3416737) glycol (PEG), can create the necessary distance between the two molecules, reducing physical clashes.[3][4] Introducing flexibility into the linker can also help the reactive groups achieve the proper orientation for conjugation.[5]
Q3: What are "bioorthogonal" reactions, and why are they useful for hindered sites?
Bioorthogonal reactions, like click chemistry, are highly specific and efficient reactions that proceed cleanly without interfering with native biological functional groups.[4][6] This high specificity is particularly advantageous for hindered sites because it minimizes side reactions and can drive the desired conjugation forward even when access to the site is limited.[] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a common example that doesn't require a toxic copper catalyst.[6][7]
Q4: Can site-specific conjugation methods help with sterically hindered sites?
Yes, methods that install a reactive handle at a specific, more accessible location on a protein can bypass a hindered native site. Techniques include engineering proteins with cysteine residues at user-defined positions or incorporating unnatural amino acids with unique reactive groups (e.g., azides or ketones) for bioorthogonal chemistry.[8][9][10][11][12]
Q5: When should I consider a catalyst for my conjugation reaction?
For certain cross-coupling reactions, such as Suzuki-Miyaura coupling to form C-C bonds, a catalyst is essential. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often used to facilitate the reaction between sterically hindered partners by promoting the oxidative addition step.[13][14]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: My conjugation reaction is resulting in a very low yield or no product. What are the likely causes and how can I fix it?
A: Low yield at a hindered site is a common problem. Follow this troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low conjugation yield.
-
Verify Reagents: Ensure your starting materials are pure and have not degraded. Suboptimal buffer conditions or repeated freeze-thaw cycles can compromise biomolecules.[3]
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, pH, and reactant concentrations. Forcing conditions with higher concentrations or longer incubation times may be necessary, but monitor for side products.[15]
-
Modify Linker Strategy:
-
Increase Length/Flexibility: This is often the most effective first step. Switch to a linker with a longer spacer arm (e.g., PEG8, PEG12) to physically move the reactive groups away from the bulky parts of the molecules.[][2][4]
-
Increase Hydrophilicity: Highly hydrophobic molecules can aggregate, reducing the effective concentration of reactive species. Using a hydrophilic PEG linker can improve solubility and prevent aggregation.[3][16]
-
-
Change Conjugation Chemistry: If optimizing the linker is insufficient, the chosen reaction may not be robust enough.
Issue 2: Product Aggregation and Poor Solubility
Q: My final conjugate is precipitating out of solution or showing signs of aggregation. What can I do?
A: Aggregation is common when conjugating hydrophobic payloads to biomolecules.
-
Introduce a Hydrophilic Linker: The most direct solution is to use a linker containing a hydrophilic spacer, such as PEG.[][3] This can counteract the hydrophobicity of the payload and improve the overall solubility of the conjugate.[16]
-
Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR with a hydrophobic payload often leads to aggregation. Reduce the molar excess of the payload-linker during the conjugation reaction to achieve a lower, more homogeneous DAR.[3]
-
Buffer Optimization: Ensure the final conjugate is stored in an appropriate buffer. Consider adding stabilizers and store aliquots at -80°C to prevent damage from freeze-thaw cycles.[3]
Issue 3: Off-Target Modification or Side Reactions
Q: I'm observing modification at sites other than my target, or the formation of unexpected byproducts. How can I improve specificity?
A: Lack of specificity points to issues with the chosen reactive chemistry or insufficiently defined reaction sites.
-
Select Orthogonal Chemistry: Choose a conjugation strategy that targets a functional group unique to your desired site.[3] For example, if you are targeting an engineered cysteine, but also getting modification on surface lysines, switch from a general NHS-ester chemistry to a more thiol-specific maleimide (B117702) or iodoacetamide (B48618) chemistry.[9]
-
Employ Bioorthogonal Reactions: Click chemistry (e.g., SPAAC) or oxime ligation offer extremely high specificity, reacting only with their complementary partners (e.g., azide (B81097) with cyclooctyne) and ignoring all other functional groups.[4][8] This is the gold standard for avoiding off-target reactions.
-
Use Site-Specific Engineering: The most robust way to ensure specificity is to engineer a unique reactive site. Incorporating an unnatural amino acid with a bioorthogonal handle ensures that the conjugation can only happen at that precise location.[9][10]
Quantitative Data Summary
The selection of an appropriate catalyst system is crucial when steric hindrance is a factor in cross-coupling reactions. The following data summarizes the optimization of a Suzuki-Miyaura coupling reaction, demonstrating how catalyst loading and reaction time affect the yield for hindered substrates.
Table 1: Optimization of Suzuki-Miyaura Coupling for a Hindered Aryl Bromide
| Entry | Catalyst Loading (% Pd) | Ligand | Base | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | L1 | K₂CO₃ | 48 | 65 | >95 |
| 2 | 0.5 | L1 | K₂CO₃ | 48 | 65 | >95 |
| 3 | 0.1 | L1 | K₂CO₃ | 48 | 65 | 89 |
| 4 | 0.1 | L1 | K₂CO₃ | 24 | 65 | 92 |
| 5 | 0.1 | L1 | K₂CO₃ | 0.25 | 65 | 85 |
| 6 | 0.5 | PPh₃ | K₂CO₃ | 48 | 65 | <10 |
(Data adapted from studies on Pd-catalyzed cross-coupling reactions with bulky phosphine-based ligands.[13][14] "L1" refers to a specific bulky phosphine ligand designed to facilitate reactions at hindered sites.)
Key Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
This protocol describes a common method for conjugating an amine-reactive payload (via an NHS ester) to a protein, with considerations for hindered sites.
Caption: Experimental workflow for NHS ester conjugation.
Methodology:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4-8.0. This can be done using dialysis or a desalting column.
-
Protein Preparation: Adjust the final protein concentration to 2-5 mg/mL in cold reaction buffer.[3]
-
Payload-Linker Preparation: Immediately before starting the reaction, dissolve the Payload-Linker-NHS Ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.[3] NHS esters are moisture-sensitive.
-
Conjugation Reaction:
-
Calculate the required volume of the payload-linker stock solution to achieve the desired molar excess over the protein. For sterically hindered sites, a higher excess (e.g., 10-20 fold) may be required.
-
Add the payload-linker to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[3] For hindered sites, extending the incubation time to 4 hours or overnight at 4°C may improve yield.
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50 mM to react with and consume any remaining NHS ester. Incubate for 15-30 minutes.[3]
-
Purification: Remove unreacted payload-linker and byproducts to obtain the purified conjugate. Common methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
References
- 2. Biotin-Linked Ursolic Acid Conjugates as Selective Anticancer Agents and Target-Identification Tools for Cancer Therapy [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Site-Specific Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 14. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physicochemical Factors That Favor Conjugation of an Antibiotic Resistant Plasmid in Non-growing Bacterial Cultures in the Absence and Presence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Validation & Comparative
Stability Showdown: Thioether vs. Disulfide Bonds in Bioconjugate Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linkage is a critical determinant of the success of a bioconjugate, profoundly influencing its stability, efficacy, and safety profile. Among the most prevalent covalent linkages, thioether and disulfide bonds are frequently employed to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents. This guide provides an objective comparison of the stability of thioether and disulfide bonds in bioconjugates, supported by experimental data, detailed methodologies, and visual workflows to inform the rational design of next-generation biotherapeutics.
At a Glance: Key Differences in Stability
Thioether and disulfide bonds exhibit fundamentally different stability profiles, a factor that can be strategically leveraged depending on the desired application. Thioether bonds, typically formed through the reaction of a thiol with an electrophile like a maleimide (B117702) or haloacetyl group, are generally characterized by their high stability and resistance to cleavage under physiological conditions. In contrast, disulfide bonds, formed by the oxidation of two thiol groups, are susceptible to reduction, particularly in the intracellular environment, which can be advantageous for controlled payload release.
Quantitative Stability Comparison
The stability of a bioconjugate is often assessed by monitoring its integrity over time in relevant biological media. The following tables summarize quantitative data on the stability of thioether and disulfide linkages under various conditions.
Table 1: Stability in Human Plasma/Serum at 37°C
| Linkage Type | Bioconjugate Model | Incubation Time | % Intact Conjugate | Reference |
| Thioether (from Maleimide) | ADC | 7 days | ~50% | [1] |
| Thioether (from Thiol-ene) | ADC | 7 days | >90% | [1] |
| "Bridging" Disulfide | ADC | 7 days | >95% | [1] |
| Disulfide | Bioconjugate | 1 day | ~20% | [1] |
Table 2: Stability in the Presence of Reducing Agents at 37°C
| Linkage Type | Reducing Agent | Half-life | Reference |
| Thioether (Maleimide-thiol adduct) | Glutathione (GSH) | Tunable, can be significantly longer than disulfide bonds | [2] |
| Disulfide | Glutathione (GSH) | 8 to 45 minutes | [2] |
Key Observations:
-
Conventional thioether linkages derived from maleimide chemistry can exhibit instability in plasma due to a retro-Michael reaction, leading to deconjugation.[1][3] However, alternative methods for forming thioether bonds, such as thiol-ene reactions, can result in highly stable linkages.[1]
-
Disulfide bonds are notably less stable in the presence of reducing agents like glutathione, which is found in high concentrations within cells.[2][] This inherent instability is a key feature exploited for intracellular drug delivery.[]
-
"Bridging" disulfide technologies, which re-bridge the native disulfide bonds of antibodies, have demonstrated exceptional plasma stability.[1]
Factors Influencing Stability
The stability of these linkages is not absolute and can be modulated by several factors:
-
Steric Hindrance: Introducing bulky groups near a disulfide bond can sterically hinder the approach of reducing agents, thereby increasing its stability and in vivo half-life.[3]
-
Electronic Effects: The chemical environment surrounding the bond can influence its reactivity.
-
Local Protein Structure: The accessibility of the linkage to solvents and reducing agents plays a crucial role in its stability.[5]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability of bioconjugates. Below are methodologies for key stability assays.
Protocol 1: Serum/Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in serum or plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Control biomolecule (e.g., unconjugated antibody)
-
Human or animal serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Sample Preparation: Dilute the test bioconjugate and control to a final concentration of 100 µg/mL in serum or plasma. Prepare a parallel set of samples in PBS as a control for non-enzymatic degradation.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw aliquots from each sample and immediately freeze at -80°C to stop any further reaction.
-
Analysis: Thaw the samples and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) for ADCs or the concentration of the intact bioconjugate.[6] The percentage of intact conjugate is calculated relative to the 0-hour time point.
Protocol 2: Glutathione (GSH) Stability Assay
Objective: To assess the stability of a bioconjugate in a reducing environment mimicking the intracellular milieu.
Materials:
-
Test bioconjugate
-
Glutathione (GSH)
-
Phosphate (B84403) buffer, pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the test bioconjugate in phosphate buffer.
-
Reaction Initiation: Add a solution of GSH to the bioconjugate solution to a final concentration relevant to intracellular levels (e.g., 1-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by acidification or rapid freezing).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact bioconjugate remaining. The rate of degradation and the half-life of the conjugate can be determined from these measurements.[2]
Visualizing the Pathways
Understanding the biological context in which these bonds function is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate the chemical structures and a key biological pathway relevant to bioconjugate stability.
Caption: Chemical structures of thioether and disulfide linkages.
Caption: ADC intracellular trafficking and payload release pathway.
Conclusion: A Tale of Two Bonds
The choice between a thioether and a disulfide linkage in bioconjugate design is a strategic one, dictated by the desired balance between stability in circulation and payload release at the target site. Thioether bonds, particularly those formed via modern conjugation chemistries, offer superior stability for applications requiring long-term systemic circulation and payload delivery through antibody degradation.[7][8] Conversely, the inherent redox sensitivity of disulfide bonds provides a powerful mechanism for triggered payload release within the reducing environment of the cell, a feature that is highly advantageous for many targeted cancer therapies.[][9]
By carefully considering the quantitative stability data, employing rigorous experimental protocols for evaluation, and understanding the biological context of their application, researchers can make informed decisions to engineer more effective and safer bioconjugates for a new era of precision medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG4 and PEG16 Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of how polyethylene (B3416737) glycol (PEG) linker length, specifically comparing a shorter PEG4 linker to a longer PEG16 linker, impacts the efficacy of PROTACs. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of novel protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not a mere spacer but a crucial determinant of its biological activity. The length, composition, and flexibility of the linker directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation by the proteasome. Conversely, a suboptimal linker length can result in reduced or abolished degradation due to steric hindrance or inefficient ternary complex formation.
Quantitative Comparison: PEG4 vs. Longer PEG Linkers
Systematic studies on the effect of PEG linker length on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a key target in oncology, provide valuable insights. The following table summarizes the performance of PROTACs composed of the BRD4 inhibitor JQ1, a von Hippel-Lindau (VHL) E3 ligase ligand, and PEG linkers of varying lengths.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG4 | 20 | 95 [1] |
| PEG5 | 15 | >98[1] |
| PEG6 | 30 | 92[1] |
Note: Data is based on a synthesized comparison of a series of BRD4-targeting PROTACs.[1] While direct comparative data for a PEG16 linker in this specific series is not provided, the trend observed with PEG4, PEG5, and PEG6 suggests that there is an optimal linker length, and further increases in length may not necessarily lead to improved efficacy.
The data indicates that a PROTAC with a PEG4 linker is highly effective at degrading BRD4, with a DC50 value of 20 nM and achieving 95% maximum degradation.[1] Interestingly, a slightly longer PEG5 linker showed a marginal improvement in this particular study, suggesting an optimal linker length in that range for this specific PROTAC architecture.[1]
While a direct head-to-head comparison with a PEG16 linker is not available in the summarized data, the general principles of PROTAC design suggest that a significantly longer linker like PEG16 could have variable effects. In some cases, a longer linker may be necessary to bridge a target protein and an E3 ligase that are sterically hindered. However, an excessively long and flexible linker can also lead to a decrease in efficacy due to a higher entropic penalty for ternary complex formation and a less stable complex. Therefore, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTACs with different PEG linker lengths.
Materials:
-
Human cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
PROTACs with PEG4 and PEG16 linkers
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control protein (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PEG4 and PEG16 PROTACs. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and then add lysis buffer.
-
Collect the cell lysates and clear them by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then incubate with the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The available data on BRD4-targeting PROTACs demonstrates that a PEG4 linker can induce potent and robust protein degradation. While longer linkers like PEG16 may be advantageous in specific contexts, the optimal linker length must be carefully determined for each target protein and E3 ligase combination through systematic evaluation. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies and advance the development of novel protein-degrading therapeutics.
References
A Comparative Guide to Analytical Methods for Characterizing PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, reduced immunogenicity, and prolonged circulation half-life. However, the inherent heterogeneity of PEGylation reactions necessitates robust analytical methods to characterize the resulting conjugates thoroughly. This guide provides an objective comparison of key analytical techniques used to characterize PEGylated proteins, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
At a Glance: Comparison of Key Analytical Methods
The selection of an analytical method for characterizing PEGylated proteins depends on the specific information required, such as the degree of PEGylation, identification of PEGylation sites, or quantification of aggregation. The following table summarizes the performance of common analytical techniques.
| Analytical Method | Parameter Measured | Resolution | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic size, Aggregation, Purity | Moderate | µg | High | Simple, robust, good for aggregate analysis. | Limited resolution for species with similar hydrodynamic radii. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity, Purity, Positional Isomers | High | ng | High | Excellent for separating positional isomers. | Can be denaturing, potentially altering protein structure. |
| Ion-Exchange Chromatography (IEX) | Surface Charge, Positional Isomers | High | µg | Medium | Can separate isoforms with different charge properties. | PEG chains can shield charges, affecting separation. |
| MALDI-TOF Mass Spectrometry | Molecular Weight, Degree of PEGylation, Heterogeneity | High | fmol-pmol | Medium | High mass accuracy, tolerant to some buffers and salts. | Polydispersity of PEG can lead to broad peaks. |
| Electrospray Ionization MS (ESI-MS) | Molecular Weight, Degree of PEGylation, PEGylation Sites | Very High | fmol-attomol | Medium | High resolution and mass accuracy, suitable for coupling with LC. | Sensitive to sample purity and buffer composition. |
| SDS-PAGE | Apparent Molecular Weight, Purity | Low-Moderate | ng-µg | High | Simple, widely available, good for initial screening. | Semi-quantitative, PEG can affect migration unpredictably. |
| Capillary Electrophoresis (CE-SDS) | Apparent Molecular Weight, Purity | High | ng | High | High resolution, automated, quantitative. | Requires specialized equipment. |
| NMR Spectroscopy | Higher-Order Structure, Degree of PEGylation | Atomic | mg | Low | Provides detailed structural information in solution. | Requires high sample concentration and specialized expertise. |
| Light Scattering (LS) | Absolute Molecular Weight, Aggregation, Size | N/A | µg | High | Provides absolute molecular weight without standards. | Requires specialized detector coupled with a separation technique. |
| Barium-Iodide Assay | PEG Concentration | N/A | µg/mL | High | Simple, colorimetric, good for quantifying total PEG. | Indirect method, potential for interference from other sample components. |
In-Depth Analysis and Experimental Protocols
This section provides a more detailed look at the most common analytical techniques, including their principles, typical experimental protocols, and representative data.
Chromatographic Methods
Chromatography is a cornerstone of PEGylated protein analysis, enabling the separation of different species based on their physicochemical properties.
SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as highly PEGylated proteins or aggregates, elute earlier from the column than smaller, unmodified proteins.
Experimental Protocol: SEC-MALS for PEGylated Protein Analysis [1][2]
-
System Preparation: Equilibrate an SEC column (e.g., Superdex 200) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a flow rate of 0.5 mL/min.
-
Detector Setup: Connect the SEC system to a multi-angle light scattering (MALS) detector, a UV detector (280 nm), and a differential refractive index (dRI) detector.
-
Sample Preparation: Prepare the PEGylated protein sample at a concentration of 1-2 mg/mL in the mobile phase.
-
Injection and Data Acquisition: Inject 50-100 µL of the sample and acquire data from all detectors.
-
Data Analysis: Use specialized software (e.g., ASTRA) to determine the absolute molar mass, degree of PEGylation, and extent of aggregation from the MALS, UV, and dRI signals.
Expected Results: SEC-MALS analysis of a PEGylation reaction mixture can reveal the presence of unreacted protein, mono-PEGylated, di-PEGylated, and higher-order species, as well as high-molecular-weight aggregates. The absolute molar mass of each species can be determined, providing a more accurate characterization than conventional SEC with column calibration.[1]
RP-HPLC separates molecules based on their hydrophobicity. The addition of PEG chains can either increase or decrease the overall hydrophobicity of a protein, depending on the nature of the PEG and the protein itself. This technique is particularly useful for separating positional isomers of PEGylated proteins.
Experimental Protocol: RP-HPLC of PEGylated Interferon-α2b [3]
-
System Preparation: Equilibrate a C18 or C4 column with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Gradient Elution: Apply a linear gradient from 5% to 95% Solvent B over 30-60 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Sample Preparation: Dissolve the PEGylated interferon-α2b sample in Solvent A.
-
Injection: Inject 20-50 µL of the sample.
Expected Results: RP-HPLC can resolve different PEGylated forms of interferon-α2b, including positional isomers, which may not be separable by SEC.[3] The retention time of each species will depend on its relative hydrophobicity.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of PEGylated proteins, which allows for the calculation of the degree of PEGylation and the identification of different PEGylated species.
MALDI-TOF MS is well-suited for the analysis of large, heterogeneous molecules like PEGylated proteins.
Experimental Protocol: MALDI-TOF MS of PEGylated G-CSF [4]
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid in a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous TFA.
-
Sample Preparation: Mix the PEGylated G-CSF sample (1-10 pmol/µL) with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear, positive ion mode.
-
Data Analysis: Determine the molecular weight of the different PEGylated species from the resulting mass spectrum. The mass difference between peaks will correspond to the mass of the PEG moiety.
Expected Results: The MALDI-TOF spectrum will show a distribution of peaks, each corresponding to a protein molecule with a different number of attached PEG units. The high mass accuracy of the instrument allows for confident determination of the degree of PEGylation.[4][5]
Electrophoretic Methods
Electrophoretic techniques separate molecules based on their size and charge.
SDS-PAGE separates proteins based on their apparent molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate more slowly in the gel, resulting in a band shift. Barium-iodide staining specifically visualizes PEG, confirming the presence of PEGylated species.
Experimental Protocol: SDS-PAGE of PEGylated Lysozyme (B549824) with Barium-Iodide Staining [6][7][8]
-
Sample Preparation: Mix the PEGylated lysozyme sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Coomassie Staining (Optional): Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
Barium-Iodide Staining:
-
Incubate the gel in 5% (w/v) barium chloride solution for 10-15 minutes.
-
Rinse the gel briefly with deionized water.
-
Incubate the gel in a 0.1 M iodine/potassium iodide solution for 10-15 minutes. PEGylated proteins will appear as brown bands.
-
Expected Results: Coomassie staining will show bands for both the unmodified and PEGylated lysozyme, with the PEGylated protein migrating at a higher apparent molecular weight.[6] Barium-iodide staining will specifically stain the PEGylated protein bands, confirming the success of the PEGylation reaction.[7][8]
CE-SDS offers a high-resolution, automated alternative to traditional SDS-PAGE for purity analysis.
Experimental Protocol: CE-SDS of PEGylated Interferon [9][10]
-
Sample Preparation: Denature the PEGylated interferon sample by heating in the presence of SDS and a reducing agent (for reduced analysis).
-
Instrument Setup: Use a capillary electrophoresis system equipped with a gel-filled capillary and a UV detector.
-
Injection and Separation: Electrokinetically inject the sample into the capillary and apply a high voltage to effect separation.
-
Detection: Detect the migrating species by UV absorbance at 280 nm.
-
Data Analysis: Quantify the purity of the sample by integrating the peak areas in the resulting electropherogram.
Expected Results: CE-SDS provides high-resolution separation of PEGylated interferon species, allowing for accurate quantification of purity and the detection of low-level impurities.[10] It offers superior resolution and quantitation compared to traditional SDS-PAGE.[11]
Spectroscopic and Other Methods
This simple and rapid colorimetric assay is used to quantify the amount of PEG in a sample.
Experimental Protocol: Barium-Iodide Assay for PEG Quantification [12][13][14]
-
Standard Curve Preparation: Prepare a series of PEG standards of known concentrations.
-
Sample Preparation: Dilute the PEGylated protein sample to fall within the range of the standard curve.
-
Reaction: To 100 µL of each standard and sample in a 96-well plate, add 50 µL of 5% (w/v) barium chloride in 1 N HCl, followed by 50 µL of 0.1 M iodine/potassium iodide solution.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 535 nm using a plate reader.
-
Calculation: Determine the PEG concentration in the samples by comparing their absorbance to the standard curve.
Expected Results: The absorbance is directly proportional to the concentration of PEG, allowing for the creation of a standard curve for quantification. The sensitivity of the assay is in the µg/mL range.[13]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows of key analytical methods.
Caption: Workflow for SEC-MALS analysis of PEGylated proteins.
Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.
Caption: Workflow for SDS-PAGE analysis of PEGylated proteins.
Conclusion
The characterization of PEGylated proteins is a multifaceted task that often requires the use of orthogonal analytical methods to obtain a comprehensive understanding of the product. While chromatographic techniques like SEC and RP-HPLC are invaluable for assessing purity and separating different PEGylated species, mass spectrometry provides precise information on molecular weight and the degree of PEGylation. Electrophoretic methods, particularly the high-resolution CE-SDS, are excellent for routine purity analysis. Spectroscopic and colorimetric assays offer complementary information on protein structure and total PEG content. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality, safety, and efficacy of their PEGylated protein therapeutics.
References
- 1. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 2. wyatt.com [wyatt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 12. lbiosystems.co.kr [lbiosystems.co.kr]
- 13. researchgate.net [researchgate.net]
- 14. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein PEGylation: A Comparative Analysis of Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, ensuring the successful and consistent PEGylation of proteins is a critical step in the development of biotherapeutics. This guide provides an objective comparison of mass spectrometry techniques with other analytical alternatives for validating protein PEGylation, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) stands as a cornerstone for the characterization of PEGylated proteins, offering direct and precise measurement of molecular weight changes resulting from the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This allows for the determination of the degree of PEGylation, the distribution of different PEGylated species, and the identification of conjugation sites.
Two primary ionization techniques dominate the MS analysis of PEGylated proteins: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
-
MALDI-TOF (Time-of-Flight) MS is a robust and rapid method that provides excellent information on the average molecular weight and heterogeneity of PEGylated proteins.[1] It is particularly well-suited for analyzing a wide range of PEGylated proteins, from small peptides to large glycoproteins in the range of 60-600 kDa.[][3]
-
ESI-MS , often coupled with liquid chromatography (LC-MS), has gained popularity due to its potential for automated workflow and reduced sample preparation time compared to MALDI.[1][4] ESI-MS is highly effective for analyzing complex mixtures of PEGylated proteins and can provide detailed information on the distribution of PEGylated species.[5] High-resolution instruments like Orbitrap mass spectrometers can achieve high mass accuracy, enabling confident identification of different PEGylated forms.[5]
Alternative Techniques: Orthogonal Approaches for Comprehensive Validation
While mass spectrometry provides unparalleled detail at the molecular level, a multi-faceted approach employing alternative techniques is crucial for a comprehensive validation of protein PEGylation. These methods offer valuable information on properties such as size, charge, and hydrophobicity, which are also altered by PEGylation.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and size (hydrodynamic radius) of PEGylated proteins in solution, without relying on column calibration with standards.[5] This is particularly important as PEGylated proteins have a different conformation and hydrodynamic size-to-molar mass relationship than globular proteins.[5] SEC-MALS can effectively separate and quantify the monomeric PEGylated protein from aggregates and unreacted protein.
-
High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of proteins, allowing for the separation of different PEGylated species. HPLC can be used to assess the degree of PEGylation and the purity of the sample.[6]
-
Hydrophobic Interaction Chromatography (HIC) is another chromatographic technique that separates proteins based on their surface hydrophobicity under non-denaturing conditions.[7] This method is effective in resolving different PEGylated species, including mono- and di-PEGylated proteins.[8]
-
Capillary Gel Electrophoresis (CGE) separates molecules based on their size in a gel matrix under the influence of an electric field. CGE has demonstrated high separation capacity for differentiating PEG-protein conjugates with small differences in molecular size and is a valuable tool for purity assessment.[9][10]
Quantitative Performance Comparison
The choice of analytical technique depends on the specific information required. The following table summarizes key quantitative performance metrics for the discussed techniques.
| Technique | Parameter | Performance | References |
| MALDI-TOF MS | Accuracy (Molecular Weight) | High, provides accurate average molecular weight. | [4][6] |
| Resolution | Sufficient to resolve individual oligomers of heterogeneous PEGylated peptides. | [11] | |
| Throughput | High | [6] | |
| ESI-MS | Accuracy (Molecular Weight) | High, with high-resolution instruments providing excellent mass accuracy. | [5] |
| Resolution | High, capable of resolving complex mixtures of PEGylated species. | [5] | |
| Throughput | Moderate to High (with LC) | [4] | |
| SEC-MALS | Accuracy (Molar Mass) | High, provides absolute molar mass without calibration standards. | [5] |
| Resolution | Good for separating aggregates and different PEGylated forms based on size. | ||
| Throughput | Moderate | ||
| HIC | Resolution | Good for separating species with minor differences in hydrophobicity. | [7][8] |
| Capacity | Can be lower compared to other chromatographic techniques. | [] | |
| Throughput | Moderate | ||
| CGE | Resolution | High, capable of separating species with small size differences. | [9][12] |
| Throughput | High | [10] |
Experimental Protocols
Detailed methodologies for the key techniques are provided below.
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Desalt the protein sample using a suitable method (e.g., G-25 Sephadex column).[4]
-
Prepare a matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile (B52724)/0.1% TFA) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[6]
-
Mix the desalted protein sample with the matrix solution.
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.[3]
-
Allow the spot to air-dry at room temperature.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often used for large molecules.
-
Optimize laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Determine the average molecular weight of the PEGylated protein from the mass spectrum.
-
The degree of PEGylation can be calculated from the mass difference between the PEGylated and un-PEGylated protein.
-
The distribution of different PEGylated species can be observed from the peak pattern.
-
LC-ESI-MS Protocol
-
Sample Preparation:
-
Prepare the PEGylated protein sample in a suitable solvent compatible with the LC system.
-
For complex samples, a charge-stripping agent like triethylamine (B128534) (TEA) can be added post-column to simplify the mass spectrum.[13]
-
-
LC Separation:
-
Use a reversed-phase column (e.g., C4 or C8) for separation based on hydrophobicity.
-
Equilibrate the column with the initial mobile phase (e.g., water with 0.1% formic acid).
-
Inject the sample and elute with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
ESI-MS Analysis:
-
The eluent from the LC column is directly introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra over the appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the resulting ESI mass spectrum, which contains a complex distribution of multiple charge states, to determine the uncharged mass of the different PEGylated species.[14]
-
The relative abundance of each species can be determined from the peak areas in the deconvoluted spectrum.
-
SEC-MALS Protocol
-
System Preparation:
-
Equilibrate the SEC column and MALS and RI detectors with the mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase.
-
Filter the sample to remove any particulates.
-
-
Instrumental Analysis:
-
Inject the sample onto the SEC column.
-
The separated components pass through the UV, MALS, and RI detectors.
-
-
Data Analysis:
-
The MALS detector measures the scattered light to determine the absolute molar mass.
-
The RI detector measures the concentration of the eluting species.
-
The data from all detectors are processed using specialized software to calculate the molar mass and size distribution of the PEGylated protein and any aggregates.
-
Hydrophobic Interaction Chromatography (HIC) Protocol
-
System Preparation:
-
Equilibrate the HIC column (e.g., with a butyl or phenyl stationary phase) with a high-salt mobile phase (e.g., 1.8 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer, pH 7.0).[7]
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the high-salt mobile phase.[7]
-
-
Instrumental Analysis:
-
Inject the sample onto the column.
-
Elute the bound proteins with a decreasing salt gradient.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector.
-
The different PEGylated species will elute at different salt concentrations based on their hydrophobicity.
-
Capillary Gel Electrophoresis (CGE) Protocol
-
Capillary and Buffer Preparation:
-
Use a fused-silica capillary.
-
Fill the capillary and reservoirs with a suitable running buffer. For PEGylated proteins, a buffer containing glycine (B1666218) can improve peak symmetry and resolution.[12]
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the running buffer.
-
-
Instrumental Analysis:
-
Inject the sample into the capillary.
-
Apply a high voltage to drive the separation.
-
Detect the separated components using a UV detector.
-
-
Data Analysis:
-
The electropherogram will show peaks corresponding to the different PEGylated species, separated based on their size.
-
The purity of the sample can be assessed from the peak areas.
-
Visualizing the Workflow and Comparisons
To better understand the experimental workflows and the relationships between these techniques, the following diagrams are provided.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. A novel approach enables imaged capillary isoelectric focusing analysis of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of PEGylated proteases with varying degree of conjugation in mixtures: An analytical protocol combining protein precipitation and capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. enovatia.com [enovatia.com]
A Comparative Analysis of S-Acetyl and Other Thiol-Reactive Chemistries for PEGylation
In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] Cysteine residues, with their nucleophilic thiol (-SH) groups, are primary targets for site-specific PEGylation due to their relatively low abundance and high reactivity compared to other amino acid side chains.[4][5][6]
However, the very reactivity that makes thiols useful also renders them susceptible to unwanted side reactions, such as oxidation to form disulfides.[4][7] This necessitates a careful selection of conjugation strategy. Broadly, these strategies fall into two categories: a "protect-deprotect-conjugate" approach, exemplified by the use of the S-acetyl group, and a "direct conjugation" approach using thiol-reactive PEG reagents like maleimides and vinyl sulfones. This guide provides an objective comparison of these methods, supported by stability data and detailed experimental protocols.
Comparative Analysis of Thiol PEGylation Chemistries
The choice between using a protecting group like S-acetyl or a direct conjugation reagent involves trade-offs in stability, reaction steps, and the robustness of the final conjugate linkage. The S-acetyl group is highly stable under various reaction conditions, offering orthogonal protection, but requires a distinct deprotection step to regenerate the free thiol for conjugation.[7] In contrast, reagents like PEG-maleimide and PEG-vinyl sulfone react directly with free thiols, simplifying the workflow but introducing different considerations regarding the stability of the reagent and the resulting thioether bond.[8][9]
| Feature | S-Acetyl Protecting Group | Maleimide (B117702) Reagents | Vinyl Sulfone Reagents |
| General Strategy | Protect-Deprotect-Conjugate | Direct Conjugation | Direct Conjugation |
| Reaction Mechanism | Thioester cleavage to yield a free thiol, followed by conjugation. | Michael addition of a thiol to the maleimide double bond.[8][9] | Michael addition of a thiol to the vinyl sulfone double bond.[9] |
| Deprotection Required? | Yes, a separate deprotection step is necessary (e.g., using hydroxylamine (B1172632), bases, or thiols).[7] | No, reacts directly with free thiols. | No, reacts directly with free thiols. |
| Typical Reaction pH | Deprotection is often base-mediated (pH > 7). Conjugation pH depends on the subsequent reagent. | pH 6.5 - 7.5 for optimal selectivity and reaction rate.[9] | pH 7.5 - 8.5 for efficient reaction. |
| Reagent/Group Stability | The S-acetyl group is highly stable across a wide range of synthetic conditions.[7] | The maleimide group can undergo hydrolysis, especially at pH > 7.5.[10] | Generally more stable to hydrolysis than maleimides. |
| Conjugate Linkage | Forms a native thioether or disulfide bond, depending on the PEGylating agent used post-deprotection. | Forms a succinimidyl thioether bond. | Forms a stable thioether bond. |
| Stability of Conjugate | Stability is dependent on the final linkage formed. | The succinimidyl thioether linkage is susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione (B108866).[8][11][12] | The resulting thioether bond is significantly more stable and resistant to cleavage compared to the maleimide adduct.[9][11] |
| Key Advantages | - Orthogonal protection strategy. - High stability of the protected thiol allows for multi-step synthesis.[4][7] | - Fast reaction kinetics. - High reaction efficiency.[9] - No deprotection step required. | - Produces a highly stable conjugate linkage.[11][12] - No deprotection step required. |
| Key Disadvantages | - Requires an additional deprotection step which can introduce side reactions.[7] | - Conjugate instability and potential for in-vivo deconjugation.[8][11] - Maleimide reagent can hydrolyze. | - Slower reaction kinetics compared to maleimides. |
Quantitative Data: Stability of PEG Conjugates
A critical performance metric is the stability of the final PEGylated product, especially in a biological environment rich in competing thiols like reduced glutathione (GSH). Studies directly comparing maleimide-PEG and mono-sulfone-PEG adducts demonstrate a significant difference in stability.
| Conjugate Type | % Conjugation Retained After 7 Days (37°C, 1 mM GSH) | Data Source |
| Maleimide-PEG Adduct | < 70% (>30% loss of PEG) | [11][12] |
| Mono-sulfone-PEG Adduct | > 90% (<10% loss of PEG) | [11][12] |
This data highlights the superior stability of the sulfone-based linkage, making it a more suitable choice for applications requiring long-term vascular retention.[11][12] While maleimide-PEGylation is effective and sufficient for acute therapeutic use, its reversibility is a significant drawback for long-circulating biopharmaceuticals.[11][12]
Experimental Protocols
Protocol 1: Two-Step PEGylation via S-Acetyl Deprotection
This protocol describes the in situ deprotection of an S-acetylated protein followed by immediate conjugation to a maleimide-functionalized PEG.
Materials:
-
S-acetylated protein/peptide
-
Phosphate (B84403) buffer (100 mM, pH 7.5), degassed
-
Hydroxylamine solution (0.5 M in phosphate buffer), freshly prepared
-
PEG-Maleimide
-
Purification/desalting columns (e.g., SEC or TFF)
Methodology:
-
Preparation: Dissolve the S-acetylated protein in the degassed phosphate buffer (pH 7.5) to a final concentration of 1-10 mg/mL.
-
Deprotection: Add the freshly prepared hydroxylamine solution to the protein solution to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. Monitor the deprotection by taking aliquots and assaying for free thiols (e.g., using Ellman's reagent).
-
PEGylation: Once deprotection is complete, immediately add the PEG-Maleimide reagent to the mixture. A molar excess of 5-10 fold PEG reagent over the protein is common.
-
Conjugation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Quench any unreacted PEG-Maleimide by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purification: Remove unreacted PEG and quenching reagents and purify the PEGylated protein using size exclusion chromatography (SEC) or other appropriate chromatographic techniques.
Protocol 2: Direct PEGylation with PEG-Maleimide
This protocol outlines the direct conjugation of a thiol-containing protein with a maleimide-functionalized PEG.
Materials:
-
Thiol-containing protein/peptide
-
Phosphate buffer (100 mM, pH 6.5-7.0, containing 1-2 mM EDTA), degassed
-
PEG-Maleimide
-
Purification/desalting columns
Methodology:
-
Preparation: Dissolve the protein containing a free cysteine in the degassed phosphate buffer (pH 6.5-7.0). The slightly acidic pH enhances the stability of the maleimide group while still allowing the reaction to proceed efficiently.
-
PEGylation: Add the PEG-Maleimide reagent directly to the protein solution. Use a 3-10 fold molar excess of PEG.
-
Conjugation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing. Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Purification: Once the desired level of conjugation is achieved, purify the conjugate from excess PEG reagent using an appropriate method such as ion-exchange chromatography or SEC.
Protocol 3: Direct PEGylation with PEG-Vinyl Sulfone
This protocol describes the direct conjugation of a thiol-containing protein with a more stable vinyl sulfone-functionalized PEG.
Materials:
-
Thiol-containing protein/peptide
-
Borate or Phosphate buffer (100 mM, pH 8.0-8.5), degassed
-
PEG-Vinyl Sulfone
-
Purification/desalting columns
Methodology:
-
Preparation: Dissolve the protein in the degassed reaction buffer (pH 8.0-8.5). The slightly alkaline pH facilitates the deprotonation of the thiol group, increasing its nucleophilicity for the Michael addition reaction.
-
PEGylation: Add the PEG-Vinyl Sulfone reagent to the protein solution, typically at a 5-20 fold molar excess.
-
Conjugation: Incubate the mixture at room temperature. The reaction is generally slower than with maleimides and may require longer incubation times (4-24 hours). Monitor the reaction progress via SDS-PAGE.
-
Purification: Purify the final PEG-conjugate from unreacted starting materials using a suitable chromatography technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S-acetyl-PEG16-alcohol and DBCO-PEG Linkers for Click Chemistry
In the landscape of bioconjugation, the choice of linker is critical to the success of applications ranging from antibody-drug conjugates (ADCs) to advanced cell imaging. This guide provides a detailed comparison of two prominent classes of linkers: S-acetyl-PEG16-alcohol, which facilitates thiol-based conjugations, and Dibenzocyclooctyne (DBCO)-PEG linkers, which are central to copper-free click chemistry. We will delve into their reaction mechanisms, kinetics, stability, and experimental considerations to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their needs.
Overview of the Linker Chemistries
This compound serves as a precursor to a reactive thiol. The S-acetyl group is a protecting group for the thiol functionality, preventing its oxidation.[1] Deprotection, typically under basic conditions or with hydroxylamine, reveals a free thiol group.[1][2] This thiol can then be conjugated to various partners, most commonly a maleimide-functionalized molecule, through a Michael addition reaction. This thiol-maleimide "click" chemistry is known for its rapid kinetics and high selectivity for cysteine residues in proteins.[3][4]
DBCO-PEG linkers are key players in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[5] The DBCO group, a strained cyclooctyne, reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[5][6] The PEG (Polyethylene Glycol) component in both linker types enhances solubility, reduces immunogenicity, and provides a flexible spacer.[7][8][9]
Reaction Mechanisms and Workflows
The conjugation strategies for these two linkers differ fundamentally in their workflows. S-acetyl-PEG linkers require a deprotection step prior to conjugation, while DBCO-PEG linkers react directly with their azide (B81097) partners.
Quantitative Performance Comparison
The choice between these linkers often comes down to performance metrics such as reaction speed, efficiency, and the stability of the final conjugate. Below is a summary of key quantitative data comparing the two chemistries.
| Parameter | Thiol-Maleimide Chemistry | DBCO-Azide (SPAAC) Chemistry | References |
| Reaction Kinetics | Very fast; completion within minutes to hours. Second-order rate constants are typically in the range of 10² - 10³ M⁻¹s⁻¹. | Fast, but generally slower than thiol-maleimide. Second-order rate constants are typically around 0.1 M⁻¹s⁻¹. | [4][10][11] |
| Reaction Conditions | pH dependent (optimal at 6.5-7.5). Requires a prior deprotection step. | pH independent (optimal at 4-9). No catalyst required. Bioorthogonal. | [3][5][6] |
| Linkage Stability | The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, leading to potential in vivo instability.[12][13] Hydrolysis of the succinimide (B58015) ring can increase stability.[14] | The 1,2,3-triazole linkage is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation. | [5][15] |
| Specificity | Highly specific for thiols (e.g., cysteine residues). | Highly specific for azides. Bioorthogonal, meaning it does not react with other functional groups found in biological systems. | [6][16] |
| Side Reactions | Potential for disulfide bond formation if free thiols are not handled properly. DBCO itself can react with free thiols under certain conditions. | Minimal side reactions due to the bioorthogonal nature of the azide and DBCO groups. | [17] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized protocols for each linker type.
This protocol describes the deprotection of an S-acetylated PEG linker and subsequent conjugation to a maleimide-functionalized protein.
Materials:
-
This compound
-
Maleimide-functionalized protein in PBS, pH 7.4
-
Deprotection buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.0
-
PD-10 desalting column
Procedure:
-
Deprotection of S-acetyl-PEG:
-
Dissolve the S-acetyl-PEG linker in the deprotection buffer to a final concentration of 50 mM hydroxylamine.[2]
-
Incubate for 1-2 hours at room temperature to expose the free thiol.[2]
-
Immediately purify the thiol-modified PEG using a PD-10 desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0) to prevent re-oxidation.[2]
-
-
Thiol-Maleimide Conjugation:
-
Immediately add the freshly deprotected thiol-PEG solution to the maleimide-functionalized protein solution in a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Monitor the reaction progress via SDS-PAGE or mass spectrometry.
-
Purify the final conjugate using size-exclusion chromatography to remove unreacted PEG linker.
-
This protocol outlines the conjugation of a DBCO-PEG linker to an azide-functionalized antibody.
Materials:
-
DBCO-PEG-NHS ester
-
Azide-functionalized antibody in PBS, pH 7.4
-
DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column
Procedure:
-
Antibody Labeling with DBCO:
-
Dissolve the DBCO-PEG-NHS ester in DMSO to a stock concentration of 10 mM.[6]
-
Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution (1-10 mg/mL). Ensure the final DMSO concentration is below 20%.[5][6]
-
Incubate at room temperature for 60 minutes.[5]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[11]
-
Remove excess, unreacted DBCO linker using a spin desalting column.[5]
-
-
SPAAC Reaction:
-
Mix the DBCO-labeled antibody with the azide-functionalized biomolecule (e.g., an azide-modified oligo or small molecule) in a 2- to 4-fold molar excess of the azide component.[18]
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.[18][19]
-
Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the conjugated antibody.[6]
-
Purify the conjugate via liquid chromatography if necessary.[5]
-
Signaling Pathways and Logical Relationships
The choice of linker can have significant implications for the biological activity and stability of the final product, particularly in applications like ADC development. The stability of the linker directly impacts whether a therapeutic payload is released prematurely or remains attached until it reaches the target cell.
Conclusion
Both this compound and DBCO-PEG linkers are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.
-
This compound is an excellent choice when targeting native or engineered cysteine residues and when extremely fast reaction kinetics are required. However, researchers must consider the additional deprotection step and the potential for in vivo instability of the resulting thioether linkage.[12][]
-
DBCO-PEG linkers offer the pinnacle of bioorthogonality and stability.[5][15] The copper-free SPAAC reaction proceeds under mild, physiological conditions with minimal side reactions, making it ideal for complex biological systems and in vivo applications.[6][18] While the kinetics are generally slower than thiol-maleimide reactions, the exceptional stability of the triazole bond is a significant advantage for applications requiring long-term stability.
Ultimately, the optimal linker choice depends on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. By understanding the fundamental differences in their chemistry, performance, and handling, researchers can make an informed decision to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 17. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Impact of PEGylation on Protein Activity and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of PEGylated and non-PEGylated proteins, supported by experimental data and detailed methodologies, to assist researchers in assessing the impact of this modification on protein activity and function.
Quantitative Comparison of PEGylated vs. Non-PEGylated Proteins
The following tables summarize the impact of PEGylation on key performance parameters of therapeutic proteins.
Table 1: In Vitro Bioactivity and Receptor Binding Affinity
| Protein | PEG Size (kDa) | Degree of PEGylation | Assay | Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference |
| Interferon α-2a | 40 (branched) | Mono-PEGylated | Antiviral Activity | EC50 | 100% (relative activity) | 7% | ~14-fold decrease | [1] |
| α-Chymotrypsin | 5 | ~6 PEGs/protein | Enzymatic Activity (kcat) | s⁻¹ | ~100% (relative activity) | ~50% | 2-fold decrease | [2] |
| α-Chymotrypsin | 5 | ~6 PEGs/protein | Substrate Affinity (KM) | mM | 0.05 | 0.19 | ~3.8-fold decrease | [2] |
| Trastuzumab Fab' | 2 x 20 | Di-PEGylated | Receptor Binding (KD) | nM | ~0.19 | 2.24 | ~12-fold decrease | |
| rhG-CSF | Not Specified | Mono-PEGylated | Cell Proliferation | % Activity | 100% | ~90% | 1.1-fold decrease | |
| IFN-α2a | 20 | Mono-PEGylated | Antiproliferative Activity | % Activity | 100% | 16.5% | ~6-fold decrease |
Table 2: In Vivo Pharmacokinetic Parameters
| Protein/Nanoparticle | PEG Size (kDa) | Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference |
| ¹¹¹In-Proticles | Not Specified | Blood concentration (1h p.i.) | 0.06 ± 0.01 %ID/g | 0.23 ± 0.01 %ID/g | ~3.8-fold increase | [3] |
| PRINT Nanoparticles | 5 | Half-life (t1/2) | 0.89 h | 19.5 h | ~22-fold increase | [4] |
| PRINT Nanoparticles | 5 | Clearance | 100% (relative) | ~0.5% (relative) | ~200-fold decrease | [4] |
| PRINT Nanoparticles | 5 | Area Under the Curve (AUC) | 100% (relative) | ~8600% (relative) | 86-fold increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Size-Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins
Objective: To separate and characterize PEGylated proteins from their non-PEGylated counterparts and other reaction components based on their hydrodynamic radius.
Materials:
-
SEC column (e.g., Superdex 200 or similar, appropriate for the molecular weight range of the protein and its PEGylated forms)[5]
-
HPLC or FPLC system with a UV detector (280 nm for protein) and a refractive index (RI) detector (for PEG)[5]
-
Mobile Phase: Phosphate-buffered saline (PBS) or other suitable buffer, filtered and degassed[6]
-
Protein sample (non-PEGylated)
-
PEGylated protein sample
-
Molecular weight standards
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on both UV and RI detectors.[5]
-
Sample Preparation:
-
Dissolve the non-PEGylated and PEGylated protein samples in the mobile phase to a known concentration (e.g., 1-5 mg/mL).[7]
-
Centrifuge the samples at 10,000 x g for 10 minutes to remove any aggregates or particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Standard Curve Generation: Inject a series of molecular weight standards and record their elution volumes to generate a calibration curve.
-
Sample Injection: Inject a fixed volume (e.g., 20-100 µL) of the prepared non-PEGylated and PEGylated protein samples onto the column.[5]
-
Data Acquisition: Monitor the elution profile at 280 nm (for protein) and with the RI detector (for PEG).
-
Data Analysis:
-
Determine the elution volumes of the non-PEGylated and PEGylated protein peaks.
-
Compare the elution profiles to assess the degree of PEGylation and the presence of any unreacted protein or free PEG. The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger hydrodynamic radius.
-
Quantify the relative amounts of each species by integrating the peak areas.
-
Circular Dichroism (CD) Spectroscopy for Protein Stability Analysis
Objective: To assess the impact of PEGylation on the secondary and tertiary structure and thermal stability of a protein.
Materials:
-
Circular dichroism spectropolarimeter equipped with a temperature controller.
-
Quartz cuvette with a suitable path length (e.g., 0.1 or 1 mm).
-
Protein samples (non-PEGylated and PEGylated) in a suitable buffer (e.g., phosphate (B84403) buffer, avoid buffers with high absorbance in the far-UV region).[8]
-
Nitrogen gas supply.
Procedure:
-
Instrument Setup:
-
Purge the instrument with nitrogen gas for at least 30 minutes before use.
-
Turn on the lamp and allow it to stabilize for at least 30 minutes.[9]
-
-
Sample Preparation:
-
Prepare protein samples at a concentration suitable for the cuvette path length (typically 0.1-0.2 mg/mL for a 1 mm cuvette in the far-UV region).
-
Ensure the buffer composition is identical for both non-PEGylated and PEGylated samples.
-
-
Baseline Correction: Record a baseline spectrum of the buffer alone under the same conditions as the sample measurement.
-
Secondary Structure Analysis (Far-UV CD):
-
Record the CD spectra of the non-PEGylated and PEGylated protein samples from approximately 260 nm to 190 nm at a constant temperature (e.g., 25 °C).
-
Subtract the buffer baseline from the sample spectra.
-
Compare the spectra to identify any changes in secondary structure content (e.g., alpha-helix, beta-sheet) upon PEGylation.
-
-
Thermal Denaturation:
-
Select a wavelength where a significant change in the CD signal is observed upon protein unfolding (e.g., 222 nm for alpha-helical proteins).[8]
-
Monitor the CD signal at this wavelength as the temperature is increased at a controlled rate (e.g., 1-2 °C/min) over a desired range (e.g., 20-95 °C).[8][10]
-
Record a reverse scan by decreasing the temperature to assess the reversibility of unfolding.
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature to obtain a thermal denaturation curve.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[11]
-
Compare the Tm values of the non-PEGylated and PEGylated proteins to assess the effect of PEGylation on thermal stability.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the binding of a protein to its ligand, and to assess the impact of PEGylation on these parameters.[12]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Ligand (the binding partner to be immobilized on the sensor chip).
-
Analyte (the non-PEGylated and PEGylated proteins in solution).
-
Immobilization buffers (e.g., activation solution: EDC/NHS; blocking solution: ethanolamine).[13]
-
Running buffer (e.g., HBS-EP).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Inject the blocking solution to deactivate any remaining active esters.[13]
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the non-PEGylated and PEGylated protein analytes in the running buffer. The concentration range should typically span from 0.1 to 10 times the expected KD.
-
Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time to generate a sensorgram.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Surface Regeneration: If the ligand-analyte interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the kinetic parameters for the non-PEGylated and PEGylated proteins to quantify the impact of PEGylation on binding affinity.
-
Visualizations of Key Concepts and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate important concepts and experimental workflows related to protein PEGylation.
Caption: Impact of PEGylation on protein properties and function.
Caption: Workflow for assessing the impact of PEGylation.
Caption: SPR principle for analyzing protein-ligand binding.
References
- 1. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making pretty diagrams with GraphViz [steveliles.github.io]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 9. Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy [bio-protocol.org]
- 10. boddylab.ca [boddylab.ca]
- 11. Virtual Labs [cds-iiith.vlabs.ac.in]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
Safety Operating Guide
Proper Disposal of S-acetyl-PEG16-alcohol: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Key Safety and Handling Information
Prior to handling S-acetyl-PEG16-alcohol, it is essential to be aware of the general safety precautions associated with PEGylated compounds. The following table summarizes key data extrapolated from the SDS of related polyethylene (B3416737) glycol compounds.
| Parameter | Information | Source |
| Toxicity | Generally considered to have low acute toxicity. Not classified as a hazardous substance. | [1][2][3] |
| Environmental Impact | Readily biodegradable and does not persist in the environment. Should not be released into wastewater systems in large quantities. | [3] |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat, is recommended. | [1][4] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | [1][5] |
| First Aid Measures | In case of eye or skin contact, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist. | [2][6] |
Experimental Protocol for Disposal
This protocol outlines the recommended step-by-step procedure for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "this compound Waste."
- Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents.[1]
2. Personal Protective Equipment (PPE) and Safety Measures:
- Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling the chemical and its waste.[4]
- Conduct all waste handling procedures in a well-ventilated area, such as a chemical fume hood.
3. Waste Collection and Storage:
- For solid this compound, carefully transfer the waste into the labeled container.
- For solutions containing this compound, pour the waste into a sealed, leak-proof container that is compatible with the solvent used.
- Store the waste container in a designated, secure area away from incompatible materials.
4. Final Disposal:
- Arrange for the disposal of the this compound waste through a licensed and certified chemical waste disposal contractor.
- Provide the contractor with all available information regarding the chemical, including its name, quantity, and any known hazards.
- Do not dispose of this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations for non-hazardous, water-soluble substances.[7][8]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling S-acetyl-PEG16-alcohol
Essential Safety and Handling Guide for S-acetyl-PEG16-alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Chemical and Physical Properties
This compound is a PEG linker that contains a sulfur acetyl group and an alcohol group.[1] The thioacetate (B1230152) group can be deprotected to generate a thiol (-SH) group, while the alcohol group can be used for further derivatization.[1][2] Its hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances the water solubility of compounds it is attached to.[1][2]
| Property | Value | Source |
| Chemical Formula | C34H68O17S | [2] |
| Molecular Weight | 781 g/mol | [2] |
| Purity | 95% - 98% | [1][2] |
| Appearance | Not specified, likely a solid or viscous liquid | |
| Storage Conditions | -20°C | [1][2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[3] The following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemically resistant gloves | Disposable nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[3][4] Always inspect gloves before use and use proper removal techniques.[5] |
| Eye and Face Protection | Safety goggles or a face shield | Chemical splash goggles that meet ANSI Z.87.1 standards should be worn.[4] A face shield worn over safety glasses is required when there is a risk of splashing or a highly exothermic reaction.[4] |
| Body Protection | Laboratory coat or gown | A laboratory coat should be worn to protect skin and clothing.[4] For handling hazardous compounds, a disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) may be necessary.[3] |
| Respiratory Protection | Use in a well-ventilated area | All work with this chemical should be conducted in a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5][6][7] If ventilation is inadequate, a suitable respirator may be required.[4] |
| Foot Protection | Closed-toe shoes | Appropriate shoes that cover the entire foot must be worn in the laboratory at all times.[4][6] |
Operational Plans: Handling and Experimental Protocols
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[6]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]
Experimental Protocol: Deprotection of the Thioacetate Group
The following is a general procedure for the hydrolysis of a thioacetate to a free thiol, adapted from protocols for similar compounds. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Ethanol (B145695) (or other suitable solvent)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Degassed water and solvents
Procedure:
-
In a chemical fume hood, dissolve this compound in ethanol in a round-bottom flask.[5]
-
Cool the solution in an ice bath.[5]
-
Slowly add one equivalent of an aqueous sodium hydroxide solution drop-wise while stirring.[5] Caution: This reaction is exothermic.[5]
-
Allow the mixture to react. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by slowly adding a degassed 2 M HCl solution.
-
The resulting free thiol can then be extracted using an appropriate degassed organic solvent.
Caption: Workflow for the deprotection of this compound to the corresponding free thiol.
Disposal Plans
Waste materials must be disposed of in accordance with national and local regulations.[5]
Solid Waste:
-
Contaminated disposables such as gloves, paper towels, and pipette tips should be collected in a designated, sealed hazardous waste container.[10]
-
If the waste has a strong, unpleasant odor (characteristic of thiols), it should be double-bagged and labeled as malodorous hazardous waste.[10]
Liquid Waste:
-
Aqueous and organic waste streams should be collected separately in appropriately labeled hazardous waste containers.
-
Do not pour chemical waste down the drain.[11]
-
For waste containing thiols, a bleach solution can be used in a fume hood to oxidize the malodorous compounds before collection for disposal. This reaction can be slow and may require a 24-hour soaking period.[10]
Spill Cleanup:
-
In case of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) or sand.[5] Do not use combustible materials like sawdust.[5]
-
Wear appropriate PPE during cleanup.
-
Collect the absorbed material and contaminated items in a sealed container for hazardous waste disposal.[10]
Caption: Logical flow for the safe disposal of waste generated from handling this compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. S-acetyl-PEG16-alcohol_新研博美 [xinyanbm.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sds.diversey.com [sds.diversey.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. epa.gov [epa.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
